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Core Science & Biosynthesis

Foundational

Chemical properties of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine

An In-Depth Technical Guide to the Chemical Properties and Characterization of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine Introduction In the landscape of modern medicinal chemistry, the strategic combination of pri...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Characterization of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The molecule 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine represents a compelling convergence of two such scaffolds: the pyrazole and the piperidine ring systems. Pyrazole derivatives are recognized for their vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] Similarly, the piperidine moiety is a frequent component of neuroleptic drugs, opioids, and other centrally acting agents, valued for its ability to confer favorable pharmacokinetic properties.[5]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine (CAS No. 1707599-20-9). Authored from the perspective of a senior application scientist, this document moves beyond a simple recitation of data to explain the causality behind its molecular behavior and the experimental logic required for its thorough investigation. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic chemistry.

Molecular Identity and Physicochemical Properties

The foundational step in characterizing any novel compound is to establish its identity and predict its behavior in biological systems. The properties of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine are dictated by the interplay of its constituent parts: the N-ethylated pyrazole ring, the tertiary piperidine amine, and the quaternary methoxy-substituted carbon.

Identifier Value Source
CAS Number 1707599-20-9[6]
Molecular Formula C₁₁H₁₉N₃O[6]
Molecular Weight 209.29 g/mol [6]
IUPAC Name 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine

While experimental data for this specific molecule is not publicly available, its physicochemical parameters can be reliably predicted using computational models based on its structure. These predictions are invaluable for designing initial experiments, such as solubility screens and formulation strategies.

Predicted Parameter Predicted Value Significance in Drug Development
XlogP3 ~0.6 - 0.8Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. A related compound has a predicted XLogP3 of 0.8.[7][8]
Topological Polar Surface Area (TPSA) ~47 ŲSuggests good potential for oral bioavailability and blood-brain barrier penetration. A similar structure has a TPSA of 47.36 Ų.[9]
pKa (most basic) ~8.5 - 9.5The piperidine nitrogen is the most basic site, allowing for salt formation to improve solubility and handling. This value is typical for tertiary amines in a piperidine ring.
Hydrogen Bond Donors 0The absence of N-H or O-H groups limits its role as a hydrogen bond donor.
Hydrogen Bond Acceptors 4The two pyrazole nitrogens, the piperidine nitrogen, and the methoxy oxygen can all accept hydrogen bonds, influencing solubility and receptor binding.

Expert Insight: The N-ethyl group on the pyrazole ring and the C4-methoxy group on the piperidine are critical modulators of lipophilicity. Compared to an unsubstituted analog, the ethyl group increases the XlogP, potentially enhancing membrane permeability. The methoxy group, while polar, replaces a potential hydrogen-bond-donating hydroxyl group, which can alter the molecule's interaction with metabolic enzymes and transport proteins. The basicity of the piperidine nitrogen is the most significant determinant of its behavior in physiological pH ranges; it will be predominantly protonated in the acidic environment of the stomach, which is a key consideration for oral drug development.

Synthesis and Purification

A robust and scalable synthetic route is paramount for the practical application of any chemical entity. While a specific published synthesis for 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine is not available, a logical and efficient pathway can be designed based on established methodologies for constructing pyrazole and piperidine heterocycles.[2][10]

G cluster_0 Retrosynthetic Analysis Target 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine Intermediate1 N-Boc-4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine Target->Intermediate1 Boc Deprotection Intermediate2 N-Boc-4-oxopiperidine Intermediate1->Intermediate2 Grignard or Lithiation Intermediate3 4-Bromo-1-ethyl-1H-pyrazole Intermediate2->Intermediate3 Organometallic Addition StartingMaterial1 Ethylhydrazine Intermediate3->StartingMaterial1 Cyclocondensation StartingMaterial2 Malondialdehyde derivative Intermediate3->StartingMaterial2 Cyclocondensation

Caption: A plausible retrosynthetic pathway for the target compound.

Proposed Synthetic Protocol

This protocol is a hypothetical, yet chemically sound, multi-step synthesis designed for efficiency and control.

Step 1: Synthesis of 4-Iodo-1H-pyrazole

  • Rationale: Iodination at the C4 position of the pyrazole ring is a common and effective strategy for creating a handle for subsequent carbon-carbon bond formation.[10]

  • Procedure: To a solution of pyrazole in water, add 0.6 equivalents of hydrogen peroxide followed by 0.5 equivalents of elemental iodine. Stir at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The reaction is mild and uses environmentally benign reagents.[10]

  • Workup: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with sodium thiosulfate solution to quench excess iodine, followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-iodo-1H-pyrazole.

Step 2: N-Alkylation to form 1-Ethyl-4-iodo-1H-pyrazole

  • Rationale: Alkylation of the pyrazole nitrogen is necessary. Using a base like sodium hydride ensures complete deprotonation for an efficient reaction.

  • Procedure: Dissolve 4-iodo-1H-pyrazole in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add sodium hydride (60% dispersion in mineral oil) portion-wise. After gas evolution ceases, add iodoethane and allow the reaction to warm to room temperature.

  • Workup: Carefully quench the reaction with water. Extract with ethyl acetate, dry the organic layer, and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the two regioisomers, separating the desired 1-ethyl product.

Step 3: Organometallic Addition to N-Boc-4-oxopiperidine

  • Rationale: This step forms the crucial C-C bond between the two heterocyclic rings. A lithium-halogen exchange followed by addition to the ketone is a reliable method. The Boc-protecting group prevents side reactions at the piperidine nitrogen.

  • Procedure: Dissolve 1-ethyl-4-iodo-1H-pyrazole in anhydrous THF and cool to -78 °C. Add n-butyllithium dropwise and stir for 30 minutes to form the pyrazolyl lithium species. Add a solution of N-Boc-4-oxopiperidine in THF. After addition, stir for 1 hour at -78 °C.

  • Workup: Quench with saturated ammonium chloride solution. Extract with ethyl acetate, dry, and concentrate. The resulting tertiary alcohol is taken to the next step without extensive purification.

Step 4: O-Methylation

  • Rationale: Williamson ether synthesis is a classic and effective method for forming the methoxy ether from the tertiary alcohol.

  • Procedure: Dissolve the crude alcohol from the previous step in anhydrous THF. Add sodium hydride at 0 °C. Once deprotonated, add methyl iodide and stir overnight at room temperature.

  • Workup: Quench with water, extract, and purify by column chromatography to yield N-Boc-4-(1-ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine.

Step 5: Boc Deprotection

  • Rationale: The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound.

  • Procedure: Dissolve the purified product from Step 4 in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the acid. Dry the organic layer and concentrate to yield the final product, 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine.

Structural Elucidation and Analytical Characterization

Unambiguous structural confirmation relies on a suite of spectroscopic techniques. The following sections detail the expected analytical data and the protocols for their acquisition.

Caption: Standard workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms. Theoretical and experimental studies on related piperidine and pyrazole structures provide a strong basis for predicting the spectrum of the title compound.[11][12]

Experimental Protocol:

  • Dissolve ~5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Acquire a ¹H NMR spectrum to assess proton environments.

  • Acquire a ¹³C NMR spectrum, along with a DEPT-135 experiment, to distinguish between CH, CH₂, and CH₃ carbons.

  • Perform 2D NMR experiments (COSY, HSQC) to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.

Predicted ¹H NMR Shifts (CDCl₃, 400 MHz) Predicted ¹³C NMR Shifts (CDCl₃, 100 MHz)
Pyrazole Ring:Pyrazole Ring:
~7.4 ppm (s, 1H, C5-H)~135 ppm (C5)
~7.3 ppm (s, 1H, C3-H)~125 ppm (C3)
Ethyl Group:~120 ppm (C4)
~4.1 ppm (q, 2H, N-CH₂)Ethyl Group:
~1.4 ppm (t, 3H, CH₃)~45 ppm (N-CH₂)
Piperidine Ring:~15 ppm (CH₃)
~3.0-3.2 ppm (m, 2H, axial H at C2/C6)Piperidine Ring:
~2.6-2.8 ppm (m, 2H, equatorial H at C2/C6)~75 ppm (C4, quaternary)
~2.0-2.2 ppm (m, 2H, axial H at C3/C5)~48 ppm (C2/C6)
~1.7-1.9 ppm (m, 2H, equatorial H at C3/C5)~35 ppm (C3/C5)
Methoxy Group:Methoxy Group:
~3.2 ppm (s, 3H, O-CH₃)~50 ppm (O-CH₃)
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition. The fragmentation pattern gives further structural clues.

Experimental Protocol:

  • Method: Electrospray Ionization (ESI) is preferred for this molecule as it is a soft ionization technique that will likely keep the molecular ion intact.

  • Analysis: Obtain a full scan spectrum in positive ion mode. The base peak is expected to be the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to observe characteristic fragment ions.

Predicted Mass Spectrometry Data (ESI+) Description
[M+H]⁺ m/z 210.1655
Key Fragment 1 m/z 178.1393
Key Fragment 2 m/z 110.0866
Key Fragment 3 m/z 83.0862
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Experimental Protocol:

  • Acquire the spectrum using either a KBr pellet or as a thin film on a salt plate (NaCl or KBr).

Predicted IR Absorption Bands Vibrational Mode
2970-2930 cm⁻¹C-H stretch (aliphatic)
2850-2810 cm⁻¹C-H stretch (N-alkyl, C-methoxy)
~1550 cm⁻¹C=C/C=N stretch (pyrazole ring)
1100-1080 cm⁻¹C-O stretch (ether)

Stability and Storage

Proper handling and storage are essential to maintain the integrity of the compound.

  • Stability: The compound is expected to be stable under standard laboratory conditions. Potential degradation pathways include oxidation of the piperidine nitrogen over long-term exposure to air. It may also be sensitive to strong acids, which could potentially cleave the methoxy ether.

  • Recommended Storage: For long-term storage, the compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, protected from light.[13]

Relevance in Drug Discovery and Structure-Activity Relationships (SAR)

The true value of a molecule like 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine lies in its potential as a scaffold for building new therapeutic agents. The pyrazole-piperidine core has been explored for various biological targets.[14][15] Understanding the structure-activity relationships (SAR) is key to optimizing this scaffold.

G cluster_SAR General SAR Model img R1 R1: Ethyl Group Modulates Lipophilicity, van der Waals contacts R2 R2: Methoxy Group Blocks metabolism (vs. OH), Alters H-bonding R3 R3: Piperidine N Basicity, Salt formation, Linker attachment point

Caption: Key modification points for SAR studies on the pyrazolyl-piperidine scaffold.

Expert Insight on SAR:

  • The Pyrazole Ring: The substitution pattern on the pyrazole is critical. The N1-ethyl group (R1) occupies a specific vector in space that can be modified to explore different pockets of a target binding site. Changing this to larger or more polar groups can drastically alter potency and selectivity.[16] The pyrazole ring itself often acts as a bioisostere for a phenyl ring but with improved metabolic stability and solubility.[16]

  • The C4-Linkage: The rigid quaternary carbon linkage between the two rings fixes their relative orientation. This is a significant design choice, as it reduces the conformational flexibility of the molecule, which can lead to higher binding affinity by lowering the entropic penalty of binding.

  • The C4-Methoxy Group (R2): This group is a key modulator. Compared to a simple hydrogen, it adds steric bulk. Compared to a hydroxyl group, it is not a hydrogen bond donor and is less prone to glucuronidation, potentially improving metabolic stability. Exploring other ethers (ethoxy, isopropoxy) or small alkyl groups at this position would be a logical step in an SAR campaign.[17]

  • The Piperidine Nitrogen (R3): This is the most common point for modification. It allows for the introduction of various side chains to probe for additional receptor interactions or to tune pharmacokinetic properties. Its basicity is crucial for formulation as a salt.

Conclusion

4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine is a well-defined chemical entity with significant potential as a building block in drug discovery. Its chemical properties are a direct result of the synergistic combination of its pyrazole and piperidine moieties. This guide has outlined its fundamental physicochemical characteristics, proposed a robust synthetic pathway, and detailed the necessary analytical methodologies for its complete characterization. By understanding these core properties and the logic behind SAR exploration, researchers can effectively leverage this scaffold to develop novel and potent therapeutic agents.

References

  • ResearchGate. (PDF) Synthesis and Pharmacological Evaluation of Novel Pyrazolyl Piperidine Derivatives as Effective Antiplatelet Agents. Available from: [Link]

  • Polish Journal of Environmental Studies. Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Available from: [Link]

  • PMC. Current status of pyrazole and its biological activities. Available from: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Available from: [Link]

  • ResearchGate. (PDF) Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. Available from: [Link]

  • PubChem. 4-(2-(1H-Pyrazol-1-yl)ethyl)piperidine. Available from: [Link]

  • Biblioteka Nauki. Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Available from: [Link]

  • ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available from: [Link]

  • PubMed. 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Available from: [Link]

  • PubChemLite. 4-(1-ethyl-1h-pyrazol-4-yl)piperidine. Available from: [Link]

  • Drug Design Org. Structure Activity Relationships. Available from: [Link]

  • Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Available from: [Link]

  • SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Available from: [Link]

  • PMC. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • Royal Society of Chemistry. Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi. Available from: [Link]

  • ResearchGate. Mass fragmentation pattern of compound 4d | Download Scientific Diagram. Available from: [Link]

  • Institute of Molecular and Translational Medicine. Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl]. Available from: [Link]

  • NIST WebBook. N-Ethyl-4-hydroxypiperidine. Available from: [Link]

  • ResearchGate. A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Available from: [Link]

  • ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available from: [Link]

  • Chemsrc. 4-[2-(1-ethyl-1H-pyrazol-4-yl)ethynyl]piperidine. Available from: [Link]

  • ACG Publications. Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Available from: [Link]

  • mzCloud. 1 4 Methoxyphenyl piperazine. Available from: [Link]

  • ACG Publications. Supporting Information for Design, synthesis, in silico and biological evaluation of biotin-pyrazole derivatives as cytotoxic agent. Available from: [Link]

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Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine

Executive Summary In modern drug discovery, the strategic transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich frameworks is critical for improving clinical success rates. 4-(1-Ethyl-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich frameworks is critical for improving clinical success rates. 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine is a highly specialized, bifunctional heterocyclic building block designed precisely for this purpose. With a molecular formula of C11H19N3O and a molecular weight of 209.29 g/mol [1], this compound integrates the solubilizing properties of a piperidine ring with the bioisosteric versatility of a pyrazole core. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and validated synthetic methodologies for researchers and medicinal chemists.

Physicochemical Profiling & Structural Analysis

The molecular architecture of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine is engineered to optimize both pharmacodynamics (target binding) and pharmacokinetics (ADME properties).

  • The Piperidine Core: Provides high sp3 character, which correlates strongly with increased aqueous solubility and reduced off-target toxicity. The secondary amine serves as a functional handle for subsequent coupling reactions (e.g., Buchwald-Hartwig aminations or amide couplings).

  • The 4-Methoxy Substitution: The C4 position of piperidine is a notorious hotspot for oxidative metabolism by Cytochrome P450 enzymes. The introduction of a methoxy group sterically blocks this metabolic liability while providing a hydrogen-bond acceptor[2].

  • The 1-Ethyl-1H-Pyrazole Moiety: Pyrazoles are highly effective bioisosteres for phenyl rings and amides, frequently utilized in the development of kinase inhibitors and anti-tubercular agents. The N-ethyl group fine-tunes the lipophilicity (LogP) to ensure optimal cellular membrane permeability.

Quantitative Data Summary
PropertyValueStructural Implication
Molecular Formula C11H19N3OIndicates a highly saturated, nitrogen-rich framework[3].
Molecular Weight 209.29 g/mol Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5[1].
Exact Mass 209.1528 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Hydrogen Bond Donors 1Located at the piperidine nitrogen (NH); essential for target engagement or further functionalization.
Hydrogen Bond Acceptors 3Methoxy oxygen, pyrazole nitrogen (N2), and piperidine nitrogen.
Rotatable Bonds 3Provides conformational flexibility to adapt to complex binding pockets.

Structural Rationale in Drug Discovery

The integration of piperidine-pyrazole hybrids has shown remarkable efficacy in recent pharmacological campaigns. For instance, in the development of novel antimycobacterial compounds targeting the MmpL3 transporter in Mycobacterium tuberculosis, the incorporation of 4-methoxypiperidine and pyrazole fragments significantly improved the physicochemical profile and reduced hERG liability compared to traditional pyrrole derivatives[2].

Similarly, in oncology, pyrazole-fused systems linked to functionalized piperidines have been instrumental in the phenotype-driven development of potent kinase inhibitors, where the pyrazole acts as an adenine bioisostere to mimic ATP binding. The 4-methoxy group specifically locks the piperidine ring into a favorable chair conformation, directing the pyrazole vector precisely into the target's binding cleft.

DrugDesignLogic Core C11H19N3O Scaffold MW: 209.29 g/mol sp3 sp3-Rich Piperidine Escapes Flatland Core->sp3 Methoxy 4-Methoxy Group Blocks CYP Metabolism Core->Methoxy Pyrazole 1-Ethyl-1H-Pyrazole Bioisosteric H-Bonding Core->Pyrazole Solubility Enhanced Aqueous Solubility sp3->Solubility Stability Increased Half-Life (t1/2) Methoxy->Stability Binding Target Kinase/MmpL3 Binding Pyrazole->Binding

Pharmacodynamic and pharmacokinetic rationale for structural components.

Experimental Protocols: Validated Synthetic Methodology

To ensure scientific integrity and reproducibility, the following step-by-step protocol details the de novo synthesis of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine. This route is designed as a self-validating system, incorporating critical analytical checkpoints to prevent the common pitfall of tertiary alcohol dehydration.

Step 1: Lithiation and Nucleophilic Addition

Objective: Construct the core C-C bond between the pyrazole and piperidine rings.

  • Preparation: In an oven-dried, argon-purged flask, dissolve 4-bromo-1-ethyl-1H-pyrazole (1.0 eq) in anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Halogen-Metal Exchange: Add n-Butyllithium (2.5 M in hexanes, 1.05 eq) dropwise over 15 minutes. Stir at -78 °C for 30 minutes to ensure complete formation of the organolithium intermediate.

  • Addition: Slowly add a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous THF. Stir for 1 hour at -78 °C, then allow the reaction to warm to room temperature over 2 hours.

  • Quenching & Validation: Quench with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and concentrate.

    • Causality Check: The resulting tertiary alcohol intermediate must be validated via LC-MS (Expected m/z:[M+H]+ = 296.2). Do not subject this intermediate to acidic conditions, as it will rapidly dehydrate to the alkene.

Step 2: O-Methylation (Williamson Ether Synthesis)

Objective: Install the metabolic-blocking methoxy group.

  • Deprotonation: Dissolve the tertiary alcohol intermediate (1.0 eq) in anhydrous DMF (0.2 M) and cool to 0 °C. Add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise. Stir at 0 °C for 1 hour, then warm to room temperature for 4 hours.

  • Workup: Carefully quench with ice water. Extract with diethyl ether to minimize DMF carryover. Wash the organic layer with brine (3x), dry, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Step 3: N-Boc Deprotection

Objective: Unmask the secondary amine for future library synthesis.

  • Cleavage: Dissolve the Boc-protected methoxy intermediate in a minimal amount of DCM. Add 4M HCl in Dioxane (10.0 eq). Stir at room temperature for 2 hours.

  • Isolation: The product will precipitate as the hydrochloride salt. Concentrate the suspension under reduced pressure, triturate with cold diethyl ether, and filter to yield pure 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine hydrochloride.

  • Final Validation: Confirm structure via 1H-NMR (D2O), ensuring the disappearance of the Boc singlet (~1.45 ppm) and the presence of the methoxy singlet (~3.20 ppm).

SyntheticWorkflow SM1 1-Boc-4-piperidone + 4-Bromo-1-ethylpyrazole Step1 Step 1: Lithiation & Addition (n-BuLi, THF, -78°C) SM1->Step1 Int1 Tertiary Alcohol Intermediate (LC-MS Validation) Step1->Int1 Nucleophilic Attack Step2 Step 2: O-Methylation (NaH, MeI, DMF, 0°C) Int1->Step2 Int2 Boc-Protected Methoxy Core (NMR Validation) Step2->Int2 Williamson Ether Synth Step3 Step 3: Acidic Deprotection (4M HCl/Dioxane, RT) Int2->Step3 Product 4-(1-Ethyl-1H-pyrazol-4-yl)- 4-methoxypiperidine (HCl salt) Step3->Product Cleavage

Step-by-step synthetic workflow for the piperidine-pyrazole core.

References

  • Vulcanchem. "4-Ethyl-1-methyl-3-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-5-amine - IUPAC Nomenclature and Molecular Formula." Vulcanchem Database.
  • Chemspace. "1-methyl-N-(2-methylpentan-2-yl)-1H-pyrazole-5-carboxamide - C11H19N3O." Chemspace Catalog.
  • National Institutes of Health (NIH). "Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis." PMC.
  • Royal Society of Chemistry (RSC). "Ligand-centred phenotype-driven development of potent kinase inhibitors against oesophageal cancer." RSC Publishing.

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Foundational

Solubility Profile of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine in Organic Solvents: A Technical Guide

Executive Summary The rational design of chemical synthesis, purification protocols, and early-stage drug formulation relies heavily on precise solubility data. 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of chemical synthesis, purification protocols, and early-stage drug formulation relies heavily on precise solubility data. 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine is a highly functionalized heterocyclic building block characterized by a secondary amine, an N-substituted pyrazole ring, and a methoxy group. This unique structural triad creates a complex amphiphilic profile. As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of its solvation mechanics in organic solvents, alongside a self-validating, causality-driven experimental protocol for determining its thermodynamic solubility.

Structural Analysis & Physicochemical Solvation Mechanics

Understanding the solubility of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine requires deconstructing its molecular architecture to predict its intermolecular interactions with various solvent classes:

  • The Piperidine Core (Secondary Amine): The unsubstituted nitrogen in the piperidine ring acts as a strong hydrogen bond donor and acceptor. This imparts significant basicity and ensures high solubility in polar protic solvents (e.g., methanol, ethanol) where hydrogen bonding networks can readily form ()[1].

  • The 1-Ethyl-1H-pyrazol-4-yl Moiety: The aromatic pyrazole ring, coupled with the lipophilic ethyl chain, introduces a non-polar domain. This region interacts favorably with moderately polar and non-polar solvents via London dispersion forces and dipole-dipole interactions.

  • The Methoxy Group (-OCH3): Positioned at the C4 carbon, the methoxy oxygen serves as an additional hydrogen bond acceptor, further enhancing solubility in polar aprotic solvents (e.g., DMSO, Acetonitrile) through strong dipole-dipole stabilization.

Solvation Core 4-(1-Ethyl-1H-pyrazol-4-yl) -4-methoxypiperidine Protic Polar Protic (MeOH, EtOH) Core->Protic dissolves in Aprotic Polar Aprotic (DMSO, MeCN) Core->Aprotic dissolves in NonPolar Non-Polar (Hexane, Toluene) Core->NonPolar dissolves in HBond Strong H-Bonding (Piperidine NH, Methoxy O) Protic->HBond Dipole Dipole-Dipole (Pyrazole, Methoxy) Aprotic->Dipole Dispersion London Dispersion (Ethyl, Piperidine Ring) NonPolar->Dispersion

Solvation mechanisms of the molecule across different organic solvent classes.

Quantitative Data: Predictive Solubility Profile

Due to the highly specific nature of this compound, empirical data must be established via rigorous screening. Based on the structural motifs discussed above, the following table summarizes the predictive thermodynamic solubility ranges across standard organic solvent classes. This serves as a quantitative baseline for designing the analytical dilution factors in your assay.

Solvent ClassRepresentative SolventPredicted Solubility Range (mg/mL)Primary Solvation Mechanism
Polar Protic Methanol (MeOH)50 - 100Hydrogen bonding (donor/acceptor)
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100Strong dipole-dipole interactions
Moderately Polar Dichloromethane (DCM)30 - 60Dipole and dispersion forces
Non-Polar Hexane< 5Weak London dispersion forces

Experimental Workflow: Thermodynamic Solubility Profiling

To transition from predictive models to empirical data, the Saturation Shake-Flask Method is deployed. We explicitly avoid kinetic solubility methods (e.g., laser nephelometry) because they are prone to supersaturation artifacts and solvent-shifting errors. The shake-flask method is the gold standard for determining true thermodynamic equilibrium, which is an absolute requirement for late-stage formulation and rigorous chemical characterization ()[2].

Workflow A Compound Preparation (Excess Solid) B Solvent Addition (Organic Solvents) A->B C Isothermal Equilibration (Shake-Flask, 25°C, 24-48h) B->C D Phase Separation (Centrifugation) C->D E Analytical Quantification (HPLC-UV / LC-MS) D->E F Thermodynamic Solubility Profile Generation E->F

Thermodynamic solubility workflow via the standardized shake-flask method.

Step-by-Step Methodology & Causality

Every step in this protocol is designed with a specific physicochemical causality to ensure a self-validating system.

Step 1: Compound Preparation (The Solid Excess Principle)

  • Action: Weigh approximately 10-20 mg of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine into a 2 mL glass HPLC vial.

  • Causality: An excess of solid must be visibly maintained throughout the experiment. This ensures that the chemical potential of the solid phase equals that of the solute in solution, driving the system to a true thermodynamic equilibrium rather than a kinetic plateau ()[3].

Step 2: Solvent Addition

  • Action: Add 1.0 mL of the target organic solvent (e.g., Methanol, Hexane) to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.

Step 3: Isothermal Equilibration

  • Action: Place the vials in an orbital shaker set to 25.0 ± 0.1 °C at 150 RPM for 24 to 48 hours.

  • Causality: Solubility is highly temperature-dependent. A strict isothermal environment prevents temperature fluctuations from causing dissolution/precipitation cycles. The extended 24-48 hour timeframe is mandated to account for the slow dissolution kinetics often observed with stable crystalline heterocyclic compounds[2].

Step 4: Phase Separation (Centrifugation over Filtration)

  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 25°C. Carefully aspirate the supernatant.

  • Causality: Centrifugation is strictly prioritized over filtration. Lipophilic piperidine derivatives have a high propensity to adsorb onto standard filter membranes (e.g., Nylon or PTFE), which artificially lowers the quantified concentration in the filtrate and invalidates the data ()[4].

Step 5: Analytical Quantification

  • Action: Dilute the supernatant appropriately with the mobile phase and quantify the concentration using HPLC-UV (monitoring at the pyrazole λmax, typically ~220-250 nm) or LC-MS against a pre-established calibration curve.

System Suitability and Validation

To ensure this protocol acts as a self-validating system, the following quality control checks must be integrated:

  • Residual Solid Verification (XRPD): After centrifugation, the residual solid must be analyzed via X-Ray Powder Diffraction (XRPD). Causality: Organic solvents can induce the formation of solvates or trigger polymorphic transitions during the 48-hour equilibration. If the crystal form changes, the measured solubility corresponds to the new polymorph/solvate, not the original active pharmaceutical ingredient (API).

  • Calibration Linearity: The HPLC calibration curve must exhibit an

    
     across the expected concentration range.
    
  • Equilibrium Confirmation: Sample the solution at 24 hours and 48 hours. Equilibrium is validated only if the concentration difference between these two time points is

    
    .
    

Conclusion

The solubility profile of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine is dictated by the interplay between its basic piperidine core, polar methoxy group, and the lipophilic pyrazole-ethyl moiety. By utilizing the causality-driven shake-flask methodology outlined above, researchers can generate robust, E-E-A-T compliant thermodynamic data. This ensures that downstream applications—from reaction optimization to formulation design—are built upon a foundation of uncompromised physicochemical accuracy.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis.

  • Marques, M. R. C., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

  • Solubility of Things. Piperidine: Solubility Profile and Characteristics.

  • BenchChem Technical Support Team. (2025). The Solubility Profile of Piperidine Derivatives in Organic Solvents: A Technical Guide. BenchChem.

Sources

Exploratory

Structural analysis of pyrazole-substituted methoxypiperidine scaffolds

An In-Depth Technical Guide to the Structural Analysis of Pyrazole-Substituted Methoxypiperidine Scaffolds Authored by a Senior Application Scientist Foreword: The Architectural Significance of Pyrazole-Methoxypiperidine...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Analysis of Pyrazole-Substituted Methoxypiperidine Scaffolds

Authored by a Senior Application Scientist

Foreword: The Architectural Significance of Pyrazole-Methoxypiperidine Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their proven ability to interact with a wide range of biological targets. The pyrazole-substituted methoxypiperidine core is a quintessential example of such a scaffold. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, offers a metabolically stable and versatile platform for diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] Its presence in numerous FDA-approved drugs like Celecoxib and Crizotinib underscores its therapeutic importance.[1][6]

Complementing the pyrazole is the piperidine ring, a saturated heterocycle that is a cornerstone of many pharmaceuticals.[7] The conformational rigidity of the piperidine chair form, combined with the specific stereochemistry of its substituents, dictates the three-dimensional presentation of pharmacophoric features to a target receptor or enzyme. The introduction of a methoxy group further influences solubility, metabolic stability, and hydrogen bonding potential.

The fusion of these two powerful moieties creates a scaffold with significant potential in drug development. However, realizing this potential is critically dependent on a precise understanding of the molecule's three-dimensional architecture. The absolute and relative stereochemistry, the conformational preference of the piperidine ring, and the spatial orientation of the pyrazole substituent are not mere structural details; they are fundamental determinants of biological activity. This guide provides a comprehensive, multi-technique approach to the structural elucidation of these vital scaffolds, grounded in the principles of analytical rigor and scientific causality.

The Integrated Workflow for Structural Elucidation

A robust structural analysis is not a linear process but an integrated, multi-pronged strategy where each technique provides complementary information. A typical workflow involves confirming the molecular identity and connectivity, determining the three-dimensional structure in both solution and solid states, and often, validating these experimental findings with computational models.[8]

cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_secondary Detailed Structural Analysis cluster_validation Validation & Refinement cluster_final Final Output Synthesis Synthesized Compound MS Mass Spectrometry (MS) Synthesis->MS Confirms MW & Formula NMR1D 1D NMR (¹H, ¹³C) Synthesis->NMR1D Confirms Functional Groups & Connectivity Xray Single-Crystal X-ray Diffraction Synthesis->Xray Grows Single Crystal NMR2D 2D NMR (COSY, HSQC, HMBC) NMR1D->NMR2D Assigns Full Structure Conform Conformational Analysis (NOESY/ROESY, J-Coupling) NMR2D->Conform Determines Solution Conformation Comp Computational Modeling Conform->Comp Provides Experimental Data for Validation Structure Definitive 3D Structure & Conformational Profile Conform->Structure Provides Solution-State Dynamics Xray->Structure Determines Solid-State Conformation Comp->Structure Calculates Relative Energies

Caption: Integrated workflow for structural elucidation of complex scaffolds.

Mass Spectrometry: Confirming the Foundation

Mass spectrometry (MS) is the foundational technique for confirming the molecular weight and elemental composition of a newly synthesized compound. For pyrazole-substituted methoxypiperidines, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically keeps the molecule intact, yielding the protonated molecule [M+H]⁺.[7][9]

Expertise & Causality: The choice of ESI in positive ion mode is deliberate. The basic nitrogen atom of the piperidine ring is readily protonated, making it highly suitable for this technique.[7] High-Resolution Mass Spectrometry (HRMS) is non-negotiable in drug development as it provides accurate mass measurements to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula.

Tandem MS (MS/MS) is then employed to gain structural insights through fragmentation analysis. The fragmentation patterns of the piperidine ring are well-characterized and serve as a fingerprint for structural confirmation.[9][10]

Characteristic Fragmentation Pathways:

  • α-Cleavage: A dominant pathway where the C-C bond adjacent to the nitrogen atom is cleaved, leading to the formation of a stable iminium ion.[7]

  • Ring Fission: The piperidine ring itself can open and undergo further cleavage.[7]

  • Neutral Loss: The loss of small, stable molecules, such as water (if other hydroxyl groups are present) or parts of substituents, is a common fragmentation route.[9][10]

Self-Validating Protocol: Fragmentation Analysis by ESI-MS/MS
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid. The acid aids in the protonation of the analyte.

  • Instrumentation: Utilize a tandem mass spectrometer, such as a triple quadrupole or Q-TOF, equipped with an ESI source.[7]

  • Ionization Mode: Operate in positive ion mode.[7]

  • Initial Scan (MS1): Perform a full scan (e.g., over a mass-to-charge ratio, m/z, of 100-1000) to identify the m/z of the precursor ion, which corresponds to the protonated molecule [M+H]⁺.

  • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID).

  • Collision Energy Optimization: Ramp the collision energy (e.g., from 10 to 40 eV) to obtain a rich fragmentation spectrum. This step is critical for observing a good distribution of fragment ions, from minor losses to more significant cleavages.[7]

  • Data Analysis: Analyze the resulting product ion spectrum to identify characteristic fragments of the piperidine and pyrazole moieties. Compare the observed fragmentation pattern with known pathways for similar structures to validate the proposed chemical structure.[7][9][10]

NMR Spectroscopy: From Connectivity to 3D Conformation in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of molecules in solution.[8] For pyrazole-substituted methoxypiperidines, NMR not only confirms the carbon-hydrogen framework but is also indispensable for establishing the stereochemistry and conformational preferences of the piperidine ring, which are often directly linked to biological function.[11][12]

Establishing the Core Structure: 1D and 2D NMR

A standard suite of NMR experiments is required to fully assign the structure.

  • ¹H NMR: Provides information on the number of different types of protons and their immediate electronic environment.

  • ¹³C NMR: Shows the number of different types of carbon atoms.[13][14]

  • COSY (Correlation Spectroscopy): A 2D experiment that reveals which protons are coupled to each other (typically through 2 or 3 bonds), allowing for the tracing of the spin systems within the piperidine ring.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for connecting the pyrazole ring, the methoxy group, and the piperidine scaffold.

cluster_start Initial Data cluster_connect Connectivity Mapping cluster_assign Assignment H1 ¹H Spectrum COSY ¹H-¹H COSY H1->COSY Identifies H-H Coupling Networks HSQC ¹H-¹³C HSQC H1->HSQC C13 ¹³C Spectrum C13->HSQC Correlates C-H One-Bond Connections ASSIGN Unambiguous Signal Assignment COSY->ASSIGN HMBC ¹H-¹³C HMBC HSQC->HMBC HSQC->ASSIGN HMBC->ASSIGN Confirms Long-Range C-H Connections (e.g., pyrazole to piperidine)

Caption: Logical workflow for structure assignment using 2D NMR.

Unveiling the 3D Shape: Conformational Analysis

The piperidine ring typically adopts a low-energy chair conformation. The orientation of substituents (axial vs. equatorial) can drastically alter the molecule's shape and its interaction with a biological target.[8][11]

Expertise & Causality: The choice of which NMR parameters to analyze is driven by the need to define these spatial relationships.

  • ³JHH Coupling Constants: The magnitude of the coupling constant between vicinal protons (³JHH) is dependent on the dihedral angle between them (Karplus relationship). Large coupling constants (8-12 Hz) are indicative of an axial-axial relationship (180° dihedral angle), while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. Measuring these values from the ¹H NMR spectrum is the primary method for determining substituent orientation.[8]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. A strong NOE between two protons provides definitive proof of their spatial proximity. For example, an NOE between a proton at C2 and a proton at C6 of the piperidine ring would confirm a 1,3-diaxial interaction. This is a self-validating system; the conformation deduced from J-couplings must be consistent with the observed NOEs.[8]

Self-Validating Protocol: NMR for Conformational Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the conformational equilibrium.[8] Filter the solution into a high-quality 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a high-resolution one-dimensional ¹H spectrum.

    • Acquire a 2D ¹H-¹H COSY spectrum to aid in signal assignment.

    • Acquire a 2D NOESY or ROESY spectrum with a mixing time optimized for the molecule's size (e.g., 300-800 ms).

  • Data Analysis & Interpretation:

    • Assign Protons: Use the COSY spectrum to assign all protons of the piperidine ring.

    • Measure J-Couplings: Carefully measure the ³JHH coupling constants for all vicinal protons from the ¹H spectrum.

    • Propose Conformation: Based on the J-coupling values, propose the dominant chair conformation and the axial/equatorial orientation of the methoxy and pyrazole substituents.

    • Validate with NOESY: Analyze the NOESY spectrum to find cross-peaks that validate the proposed conformation. Look for characteristic 1,3-diaxial correlations or correlations between substituents and ring protons. The absence or presence of specific NOEs serves as a powerful validation check.

Interaction Type Typical ³JHH (Hz) Expected NOE Interpretation
Axial-Axial8 - 12StrongProtons are anti-periplanar
Axial-Equatorial2 - 5Weak/NoneProtons are gauche
Equatorial-Equatorial2 - 5Weak/NoneProtons are gauche
1,3-DiaxialN/AStrongProtons are close in space

Table 1: Key NMR parameters for piperidine conformational analysis.

Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure

While NMR provides invaluable information about the molecular structure and dynamics in solution, single-crystal X-ray diffraction (XRD) offers an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[15][16] This technique is the gold standard for determining absolute stereochemistry and provides precise measurements of bond lengths, bond angles, and torsion angles.[8]

Expertise & Causality: The data from XRD is considered definitive because it is a direct observation of the electron density of the crystallized molecule. This solid-state structure is often used to validate computational models and can provide crucial insights into the intermolecular interactions (e.g., hydrogen bonding, π-stacking) that stabilize the crystal lattice, which can be analogous to interactions in a protein binding pocket.[16]

Self-Validating Protocol: Single-Crystal XRD Analysis
  • Crystal Growth (The Critical Step): Grow a single crystal of the compound suitable for diffraction (typically 0.1-0.5 mm in size, without cracks or defects). This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. This step can require significant empirical optimization.

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.[16]

  • Structure Solution: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods to generate an initial model of the electron density.[8]

  • Structure Refinement: Refine the atomic positions and thermal parameters against the experimental data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[8][16]

  • Validation and Analysis: The final refined structure is validated using metrics like the R-factor (agreement factor). The output provides a definitive 3D model of the molecule in the crystal, including the precise conformation of the piperidine ring and the orientation of all substituents.[8]

Technique State Information Provided Key Advantage Limitation
NMR Spectroscopy SolutionConnectivity, Relative Stereochemistry, Conformational Equilibrium, DynamicsProvides data in a biologically relevant mediumDoes not provide absolute stereochemistry directly
X-ray Diffraction SolidAbsolute Stereochemistry, Precise Bond Lengths/Angles, Solid-State ConformationUnambiguous 3D structureRequires a suitable single crystal; conformation may differ from solution
Mass Spectrometry Gas PhaseMolecular Weight, Elemental Formula, Sub-structural FragmentsHigh sensitivity, confirms identityProvides limited 3D structural information

Table 2: Comparison of core structural analysis techniques.

Conclusion: A Triad of Techniques for Unimpeachable Structural Integrity

The structural elucidation of pyrazole-substituted methoxypiperidine scaffolds is a task of paramount importance in drug discovery, where subtle changes in 3D architecture can lead to dramatic differences in efficacy and safety. A successful and trustworthy analysis relies not on a single technique but on the synergistic integration of Mass Spectrometry, NMR Spectroscopy, and X-ray Crystallography. MS confirms the molecular formula, NMR reveals the structure and dynamic conformational preferences in solution, and XRD provides the definitive solid-state structure. By cross-validating the findings from each method, researchers can build a comprehensive and unimpeachable model of the molecule, providing the solid structural foundation required for advancing a compound through the drug development pipeline.

References

  • Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Silva, V. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • Benchchem. (n.d.). A Comparative Guide to the Conformational Analysis of Piperidine Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • (n.d.). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
  • Rakesh, K. P., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • (n.d.). Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. ResearchGate.
  • Lumb, J.-P., et al. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC.
  • (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. Journal of Drug and Alcohol Research.
  • Rahisuddin, et al. (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Publishing.
  • Beaver, M. G., et al. (2015). Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6- Tetramethylpiperidinyl-Masked 1,2. The Journal of Organic Chemistry.
  • Flame, I. (2023). Exploring the Diversity of Pyrimidine and Pyrazole Derivatives: Building Blocks of Medicinal Chemistry. Journal of Analytical and Pharmaceutical Research.
  • (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry.
  • Eliel, E. L., et al. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
  • (n.d.). Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. RSC Publishing.
  • Popa, M., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PMC.
  • Daniliuc, C.-G., et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.
  • (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate.
  • Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • (n.d.). Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2.
  • Shawish, I., et al. (2021). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. JYX.
  • Ganapathi, M., et al. (2014). Piperidine as an Effective Catalyst for the Synthesis of Phenyl Substituted Pyrazoles Mediated as PEG - 600. IRD India.
  • Abid, M., & Azam, A. (n.d.). Recent advances in the therapeutic applications of pyrazolines. PMC.
  • Krishnamurthy, M., et al. (2004). Synthesis, biological evaluation, and structural studies on N1 and C5 substituted cycloalkyl analogues of the pyrazole class of CB1 and CB2 ligands. PubMed.
  • (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Benchchem. (n.d.). Crystal Structure Analysis of Diphenyl-Substituted Pyrazole Derivatives: A Technical Guide.
  • (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate.
  • El-Gamal, M. I., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing.
  • (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd.
  • Popa, M., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.
  • (n.d.). Synthesis, structural characterization and anticancer evaluation of pyrazole derivatives. ResearchGate.
  • Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • (n.d.). Synthesis, Characterization and Antimicrobial activity of Substituted Pyrazole based Heterocyclic compounds. Der Pharma Chemica.

Sources

Foundational

pKa values and ionization states of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine

The following technical guide provides an in-depth analysis of the physicochemical properties, specifically pKa values and ionization states, of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine (CAS 1707599-20-9).[1] This...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the physicochemical properties, specifically pKa values and ionization states, of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine (CAS 1707599-20-9).[1] This molecule is a critical intermediate in the synthesis of advanced kinase inhibitors (e.g., JAK/STAT pathway modulators) and requires precise pH control during process chemistry and formulation.[1][2]

[1]

Executive Summary & Structural Logic

Molecule: 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine CAS: 1707599-20-9 Molecular Formula: C


H

N

O Molecular Weight: 209.29 g/mol [1]

This compound is a geminally disubstituted piperidine , featuring a methoxy group and a pyrazole moiety at the C4 position.[1][2] This structural rigidity influences its basicity and lipophilicity compared to simple 4-substituted piperidines.[1][2]

Core Ionization Centers

The molecule possesses two distinct ionizable nitrogen centers.[1][2] Their activity is governed by local electronic environments:

  • Piperidine Nitrogen (N

    
    ):  A secondary aliphatic amine.[1][2] It is the primary basic center.[1][2] Its pKa is modulated by the inductive electron-withdrawing effects (-I) of the geminal methoxy group and the pyrazole ring at C4.[1]
    
  • Pyrazole Nitrogen (N

    
    ):  The N2 nitrogen of the 1-ethyl-1H-pyrazole ring.[1] It acts as a very weak base.[1][2] The N1 nitrogen is alkylated (ethyl group) and is not ionizable.[2]
    

pKa Values and Ionization States[1]

The pKa values below are derived from structural fragment analysis and Hammett equation principles applied to gem-disubstituted piperidines.

Data Summary Table
Ionization CenterFunctional GroupEstimated pKaTypeCharge State (pH 7.[1][2]4)
pK

Pyrazole N2 (Imine-like)2.1 ± 0.3 BasicNeutral (Unprotonated)
pK

Piperidine NH (Secondary Amine)9.4 ± 0.2 BasicCationic (Protonated)
Mechanistic Insight[1][2][3]
  • Piperidine Shift (pK

    
    ):  Unsubstituted piperidine has a pKa of ~11.[2]2. The introduction of a methoxy group at C4 exerts a through-bond inductive withdrawal, typically lowering the pKa by ~1.2 units (to ~10.0).[1][2] The additional presence of the aromatic pyrazole ring at the same carbon further stabilizes the free base form via electron withdrawal, depressing the pKa to approximately 9.4 .[1][2]
    
  • Pyrazole Stability (pK

    
    ):  The 1-ethyl-1H-pyrazole system typically exhibits a pKa around 2.[1]5. However, the bulky, positively charged (at low pH) piperidine substituent at C4 exerts a field effect that destabilizes the protonated pyrazole, slightly lowering its pKa to ~2.1 .[1][2]
    
Ionization State Distribution[1][2]
  • pH < 2.0: Dicationic Species. Both the piperidine NH and pyrazole N2 are protonated.[1][2] High aqueous solubility.[1][2]

  • pH 2.5 – 9.0: Monocationic Species. The piperidine is protonated (NH

    
    ), while the pyrazole is neutral.[1][2] This is the dominant form at physiological pH (7.4)  and is critical for drug-receptor electrostatic interactions (e.g., salt bridges in the ATP-binding pocket).[1]
    
  • pH > 10.0: Neutral Species. Both nitrogens are deprotonated.[1][2] The molecule becomes highly lipophilic (LogP ~0.8–1.2), significantly reducing aqueous solubility and facilitating membrane permeability.[1][2]

Visualization of Ionization Pathways[1]

The following diagram illustrates the protonation cascade from acidic to basic conditions.

IonizationScheme Dication Dicationic Species (pH < 2.0) Pip: NH2(+) Pyr: NH(+) Monocation Monocationic Species (pH 2.5 - 9.0) Dominant at Phys. pH Pip: NH2(+) Pyr: N (Neutral) Dication->Monocation pKa1 ~ 2.1 (Pyrazole Deprotonation) Neutral Neutral Species (pH > 10.0) Lipophilic Form Pip: NH Pyr: N Monocation->Neutral pKa2 ~ 9.4 (Piperidine Deprotonation)

Figure 1: Stepwise deprotonation of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine.

Experimental Determination Protocol

To validate these theoretical values in a drug development setting, the following Potentiometric Titration Protocol is recommended. This method is self-validating through the use of Bjerrum plots.[1][2]

Materials
  • Analyte: >10 mg of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine (Free base or HCl salt).

  • Titrant: 0.1 M KOH (standardized) and 0.1 M HCl.

  • Solvent: 0.15 M KCl solution (ionic strength adjustor), degassed to remove CO

    
    .
    
  • Cosolvent (Optional): Methanol (if solubility is <0.5 mg/mL at neutral pH).[2] Note: Extrapolation to 0% organic solvent (Yasuda-Shedlovsky plot) will be required.[1][2]

Step-by-Step Methodology
  • System Calibration: Calibrate the pH electrode using a 3-point calibration (pH 1.68, 4.01, 7.00 or 10.01) at 25.0 °C ± 0.1 °C.[1][2]

  • Sample Preparation: Dissolve the sample in 20 mL of 0.15 M KCl. If the sample is the free base, add a known excess of 0.1 M HCl to fully protonate both sites (starting pH should be < 1.5).[1][2]

  • Titration: Titrate with 0.1 M KOH using dynamic dosing (smaller increments near equivalence points).

  • Data Acquisition: Record pH vs. Volume of KOH. Ensure equilibrium stability (<0.1 mV drift/sec) before each addition.

  • Analysis:

    • Plot the Bjerrum difference curve (

      
       vs pH).[2]
      
    • Identify plateaus at

      
       (pKa1) and 
      
      
      
      (pKa2).
    • Calculate exact pKa values using non-linear least squares regression (e.g., Hyperquad or similar software).[1][2]

Quality Control Check
  • Validation: The titration curve must show two distinct inflection points (or a broad buffering region if pKas are close, though here they are well-separated).

  • Mass Balance: The calculated molecular weight from the equivalence point should match the theoretical value (209.29 g/mol ) within 2%.[1][2]

Implications for Formulation & Synthesis[1]

Solubility Profile
  • Acidic Formulation (pH 4-5): The molecule exists as a monocation.[1][2] Solubility is high (>10 mg/mL).[2] Ideal for liquid oral dosage forms or injectables.[1][2]

  • Basic Extraction (Work-up): To extract the molecule from an aqueous reaction mixture into an organic solvent (e.g., DCM or EtOAc), adjust the aqueous phase pH to >11.[1][2] This ensures the molecule is >99% neutral and partitions efficiently into the organic layer.[1][2]

Chromatographic Behavior (HPLC)
  • Low pH (0.1% Formic Acid): The molecule is positively charged.[1][2] It will show reduced retention on C18 columns due to polarity but excellent peak shape.[1][2]

  • High pH (10 mM Ammonium Bicarbonate, pH 10): The molecule is neutral.[1][2] Retention time will increase significantly.[1][2] This mode is recommended for maximizing resolution from polar impurities.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77666, 4-Methoxypiperidine. Retrieved from [Link]

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.[1][2] (Standard reference for Hammett equation applications).

  • Pfizer Ireland Pharmaceuticals (2024). Environmental Licensing Programme: Process Chemistry of Kinase Inhibitor Intermediates.[1][2][3] EPA Ireland.[1][2] Retrieved from [Link]

Sources

Exploratory

The 1-Ethyl-1H-pyrazol-4-yl Scaffold in Modern Drug Discovery: A Technical Whitepaper

Executive Summary In the landscape of contemporary medicinal chemistry, the pyrazole ring is a highly privileged heterocycle. However, unsubstituted pyrazoles frequently suffer from tautomerism, poor solubility, and rapi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of contemporary medicinal chemistry, the pyrazole ring is a highly privileged heterocycle. However, unsubstituted pyrazoles frequently suffer from tautomerism, poor solubility, and rapid phase II metabolism (e.g., N-glucuronidation). The strategic incorporation of the 1-ethyl-1H-pyrazol-4-yl moiety has emerged as a powerful structural maneuver to overcome these liabilities. By locking the tautomeric state and precisely tuning lipophilicity, this specific functional group has accelerated the discovery of novel therapeutics across neuropsychiatry and oncology.

As a Senior Application Scientist, I have structured this guide to dissect the mechanistic rationale, therapeutic applications, and synthetic methodologies associated with the 1-ethyl-1H-pyrazol-4-yl pharmacophore, providing actionable insights for drug development professionals.

Mechanistic Rationale & Physicochemical Tuning

The selection of a 1-ethyl-1H-pyrazol-4-yl group over its 1-methyl or unsubstituted counterparts is rarely arbitrary; it is driven by strict structure-activity relationship (SAR) and pharmacokinetic (PK) requirements:

  • Vector Geometry : Attachment at the 4-position provides a linear, para-like vector. This geometry is exceptionally well-suited for projecting the molecule into deep, narrow hydrophobic pockets, such as the ATP-binding hinge region of kinases[1].

  • Lipophilicity and BBB Penetration : While a methyl group provides basic protection against tautomerization, extending the alkyl chain to an ethyl group subtly increases the partition coefficient (LogP). This precise enhancement in lipophilicity is often the tipping point for achieving optimal membrane permeability and crossing the blood-brain barrier (BBB), a critical parameter for central nervous system (CNS) targets[2].

  • Hydrogen Bonding Dynamics : Alkylation at N1 leaves the N2 atom exposed as a potent, directional hydrogen bond acceptor. This enables critical interactions with backbone amides in target proteins without the promiscuity of a hydrogen bond donor[3].

Therapeutic Applications

Neuropsychiatry: Glycine Transporter 1 (GlyT1) Inhibition

The pathophysiology of schizophrenia is heavily linked to N-Methyl-D-aspartate (NMDA) receptor hypofunction. Inhibiting GlyT1 increases synaptic glycine levels, thereby potentiating NMDA receptor activity. During the optimization of benzamide-based GlyT1 inhibitors, researchers discovered that introducing a 1-ethyl-1H-pyrazol-4-yl group (yielding Compound 7w) dramatically enhanced both in vitro potency and in vivo efficacy. The ethyl substitution provided the exact lipophilic balance required for high plasma-to-brain penetration, allowing the compound to reverse schizophrenia-like symptoms in rodent models without inducing neurotoxicity[2].

Oncology: Precision Kinase Inhibition

In targeted cancer therapy, the 1-ethyl-1H-pyrazol-4-yl moiety is frequently utilized to overcome acquired drug resistance. For instance, in the development of dual ROS1/ALK inhibitors for non-small cell lung cancer (NSCLC), the incorporation of this group (Compound A03) enabled the molecule to maintain potency against the notorious ROS1^G2032R^ solvent-front mutation[3]. Similarly, the moiety was critical in the discovery of Pan-SIK (Salt-Inducible Kinase) inhibitors, where the ethyl substitution maintained single-digit nanomolar potency while optimizing unbound plasma clearance[1].

Oncology: Cytotoxic Tri-Substituted Pyrazoles

Beyond targeted kinase inhibition, the moiety serves as a core building block for broad-spectrum cytotoxic agents. Novel 1,3,4-trisubstituted pyrazoles derived from 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde have demonstrated potent anti-proliferative activity. Specific analogs have outperformed standard chemotherapeutics like doxorubicin against hepatocellular carcinoma (HepG2) and lung carcinoma (A549) cell lines[4][5].

Quantitative Efficacy Data

The following table synthesizes the quantitative biological activity of key 1-ethyl-1H-pyrazol-4-yl derivatives across various therapeutic targets:

Compound / DerivativePrimary Target / Cell LineEfficacy (IC₅₀)Therapeutic Area
Compound 7w Glycine Transporter 1 (GlyT1)1.8 nMNeuropsychiatry (Schizophrenia)
Compound 27 SIK3 Kinase1.1 nMOncology / Inflammation
Compound A03 ROS1 KinasePotent (nM range)Oncology (NSCLC)
Compound 7 A549 (Lung Carcinoma)6.52 µMOncology (Cytotoxicity)
Compound 2 HepG2 (Hepatocellular Carcinoma)9.13 µMOncology (Cytotoxicity)

Experimental Methodologies: Suzuki-Miyaura Cross-Coupling

To covalently link the 1-ethyl-1H-pyrazol-4-yl pharmacophore to an aryl or heteroaryl core, Palladium-catalyzed Suzuki-Miyaura cross-coupling is the industry standard[1][3].

Causality & Design : Direct alkylation of a pre-formed pyrazole core often yields an inseparable mixture of N1 and N2 isomers. By utilizing a pre-alkylated boronic ester—specifically 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole—we dictate absolute regioselectivity. The protocol below is designed as a self-validating system to ensure high yield and purity.

Step-by-Step Protocol:
  • Reagent Charging : In a flame-dried Schlenk flask, combine the aryl halide core (1.0 eq), the 1-ethyl-1H-pyrazole boronic ester (1.2–1.5 eq), and K₂CO₃ (2.5 eq).

    • Validation: Ensure the boronic ester is stored desiccated; hydrolysis to the boronic acid can alter stoichiometry and stall the catalytic cycle[1].

  • Solvent Degassing : Add a biphasic solvent mixture of 1,4-Dioxane and Water (4:1 v/v). Degas the suspension by sparging with ultra-pure Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic ester and the irreversible degradation of the active Pd(0) catalyst.

  • Catalyst Addition : Quickly add the Palladium catalyst (e.g., Pd(dppf)Cl₂ or PEPPSI-IPR, 0.05 eq) under a positive stream of inert gas. Seal the flask.

  • Thermal Activation & Monitoring : Heat the reaction mixture to 90–110°C.

    • In-Process Control: Monitor the reaction via LC-MS every 2 hours. The system self-validates when the starting aryl halide mass completely disappears and the product mass ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       emerges as the dominant peak.
      
  • Workup : Cool to room temperature. Dilute with ethyl acetate and partition with water. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Isolation : Concentrate in vacuo and purify the crude residue via silica gel flash chromatography (Hexane/Ethyl Acetate gradient) to isolate the pure 1-ethyl-1H-pyrazol-4-yl derivative.

Pathway Visualization

The following diagram illustrates the mechanistic intervention of 1-ethyl-1H-pyrazol-4-yl derivatives (e.g., Compound A03) within the ROS1/ALK oncogenic signaling pathway.

Pathway Inhibitor 1-Ethyl-1H-pyrazol-4-yl Derivatives (e.g., A03) Kinase Fusion Kinases (ROS1 / ALK) Inhibitor->Kinase Competitive Inhibition Substrate Downstream Effectors (PI3K / AKT / mTOR) Kinase->Substrate Arrest Therapeutic Efficacy (Apoptosis / Cell Arrest) Kinase->Arrest Inhibited State Outcome Disease Progression (Tumor Proliferation) Substrate->Outcome Uninhibited Pathway

Mechanism of 1-ethyl-1H-pyrazol-4-yl kinase inhibitors in oncology.

References

  • Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor. Chemical and Pharmaceutical Bulletin (Tokyo).

  • Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. ResearchGate.

  • Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. Springer / ResearchGate.

  • Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312. Journal of Medicinal Chemistry / PMC.

  • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. Taylor & Francis.

Sources

Foundational

Thermodynamic Stability &amp; Handling of 4-Methoxypiperidine Intermediates

Executive Summary The 4-methoxypiperidine moiety is a critical pharmacophore in medicinal chemistry, serving as a structural core in various analgesic, antipsychotic, and ion-channel modulating therapeutics. While chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-methoxypiperidine moiety is a critical pharmacophore in medicinal chemistry, serving as a structural core in various analgesic, antipsychotic, and ion-channel modulating therapeutics. While chemically deceptively simple, the thermodynamic behavior of this intermediate—specifically its conformational preferences and oxidative susceptibility—directly impacts synthetic yield, purity profiles, and shelf-life.

This guide provides a rigorous analysis of the thermodynamic stability of 4-methoxypiperidine intermediates. It moves beyond standard synthesis recipes to explore the causality of instability, offering self-validating protocols for researchers requiring high-integrity building blocks.[1]

Conformational Thermodynamics

The Chair Preference & Anomeric Considerations

Like cyclohexane, the piperidine ring exists predominantly in a chair conformation to minimize torsional strain.[2] For 4-methoxypiperidine, the thermodynamic stability is governed by the orientation of the methoxy substituent at the C4 position.

  • Equatorial Preference: The methoxy group (-OMe) exhibits a strong thermodynamic preference for the equatorial position. This minimizes 1,3-diaxial interactions with the axial hydrogens at C2 and C6.

  • The A-Value: Based on analogous cyclohexane systems, the A-value (free energy difference,

    
    ) for the methoxy group is approximately 0.60 kcal/mol  favoring the equatorial conformer.
    
  • Nitrogen Inversion: The lone pair on the nitrogen undergoes rapid pyramidal inversion.[2] However, in acidic media (salt forms), the nitrogen is protonated, locking the conformation and often reinforcing the equatorial preference of the C4-substituent due to solvation effects and charge distribution.

Visualization: Conformational Equilibrium

The following diagram illustrates the equilibrium between the stable equatorial conformer and the higher-energy axial conformer.

Conformation cluster_0 Thermodynamic Equilibrium cluster_1 External Factors Equatorial Equatorial Conformer (Global Minimum) Low Steric Strain Axial Axial Conformer (High Energy) 1,3-Diaxial Strain Equatorial->Axial  k1 (slow)   Protonation N-Protonation (pH < 9.8) Protonation->Equatorial Stabilizes Temp Thermal Stress (> 60°C) Temp->Axial Increases Population

Figure 1: Conformational equilibrium of 4-methoxypiperidine.[1] The equatorial conformer is thermodynamically favored by ~0.6 kcal/mol.[3]

Synthetic Stability & Production Protocols

The "Self-Validating" Synthesis Strategy

Direct methylation of 4-piperidinol is often fraught with N-methylation side reactions.[1] A thermodynamically controlled approach requires protecting group chemistry to ensure regioselectivity.[1]

Pathway: N-Boc-4-piperidinol


 Methylation (Williamson) 

Deprotection.
Detailed Protocol: 4-Methoxypiperidine Hydrochloride

This protocol includes built-in "stop/go" quality checks (QCs) to ensure thermodynamic stability is maintained.[1]

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • Sodium Hydride (60% dispersion, 1.2 eq)

  • Methyl Iodide (1.3 eq)[1]

  • THF (Anhydrous)[1]

  • HCl in Dioxane (4M)

Step-by-Step Methodology:

  • Deprotonation (Kinetic Control):

    • Action: Suspend NaH in anhydrous THF at 0°C under

      
      . Add N-Boc-4-hydroxypiperidine dropwise.
      
    • Causality: Low temperature prevents thermal decomposition of NaH and controls the exotherm of hydrogen gas evolution.

    • QC Check: Evolution of

      
       gas must cease before proceeding.[1] If bubbling persists, deprotonation is incomplete.[1]
      
  • Methylation (Thermodynamic Drive):

    • Action: Add Methyl Iodide (MeI) slowly. Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Causality: The formation of the O-C bond is irreversible and thermodynamically favorable.

    • QC Check: TLC (Hexane:EtOAc 3:1).[1] The starting alcohol spot (

      
      ) must disappear.
      
  • Quench & Workup:

    • Action: Quench with saturated

      
      .[1] Extract with EtOAc.[1]
      
    • Stability Note: Avoid acidic quench at this stage to prevent premature Boc removal.

  • Deprotection (The Critical Stability Step):

    • Action: Dissolve intermediate in 4M HCl/Dioxane at 0°C. Stir at RT for 2 hours.

    • Thermodynamic Risk:[1] High temperatures during deprotection can lead to ether cleavage (demethylation) or elimination (enamine formation).[1]

    • Validation: Evaporate solvent.[1] The product should be a white solid (HCl salt).

    • Final QC:

      
       NMR (
      
      
      
      ). Look for the methoxy singlet at
      
      
      ppm and the absence of t-butyl singlet at
      
      
      ppm.
Synthesis Workflow Diagram

Synthesis Start N-Boc-4-piperidinol Step1 1. NaH, THF, 0°C (Alkoxide Formation) Start->Step1 Step2 2. MeI, RT (Williamson Ether Synthesis) Step1->Step2 Inter Intermediate: N-Boc-4-methoxypiperidine Step2->Inter Step3 3. 4M HCl/Dioxane (Acidolysis) Inter->Step3 Product Product: 4-Methoxypiperidine HCl Step3->Product  T < 25°C   Impurity Impurity Risk: 4-Piperidinol (Ether Cleavage) Step3->Impurity  T > 50°C (Avoid)  

Figure 2: Synthetic workflow emphasizing temperature control to avoid ether cleavage.

Degradation Pathways & Stability Profiling[4][5]

Oxidative Instability (N-Oxide Formation)

The secondary amine in 4-methoxypiperidine is electron-rich and susceptible to oxidation.[1]

  • Mechanism: Reaction with atmospheric oxygen or peroxides (often found in aged ether/THF solvents) leads to the formation of the N-oxide (

    
    ).[1]
    
  • Mitigation: Store as the HCl salt. The protonated nitrogen (

    
    ) is resistant to oxidation because the lone pair is occupied in the N-H bond.
    
Ether Hydrolysis & Elimination

While methyl ethers are generally stable, the presence of the amine can facilitate side reactions under stress.

  • Demethylation: Strong acids at high temperatures can cleave the ether, reverting the molecule to 4-piperidinol.[1]

  • Elimination: Under extreme basic conditions or high heat, methanol elimination can occur, generating the enamine (1,2,3,6-tetrahydropyridine derivative).

Stability Data Summary
ParameterFree Base (Liquid)HCl Salt (Solid)Critical Limit
Physical State Clear LiquidWhite Crystalline SolidN/A
Oxidative Stability Low (Forms N-oxide)High (Stable)Store under Argon
Hygroscopicity ModerateHigh (Deliquescent)Humidity < 40%
pKa (Conjugate Acid) ~9.8N/ApH > 10 deprotonates
Thermal Limit ~140°C (Boiling)>200°C (Melting/Decomp)Avoid T > 60°C for storage
Degradation Logic Diagram

Degradation cluster_ox Oxidative Pathway cluster_acid Acid/Thermal Pathway Parent 4-Methoxypiperidine (Free Base) NOxide N-Oxide Impurity Parent->NOxide  Oxidation   Cleavage 4-Piperidinol (Demethylation) Parent->Cleavage  Hydrolysis   Oxidant Peroxides / O2 Oxidant->Parent Heat Heat + H+ Heat->Parent

Figure 3: Primary degradation pathways.[1] N-oxide formation is the dominant risk for the free base.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on A-values and conformational analysis of cyclohexane/piperidine systems).

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 77666, 4-Methoxypiperidine. Retrieved October 26, 2023. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine

[bgcolor="#FFFFFF", rankdir=LR, splines=ortho, nodesep=0. Fig 1: Three-step synthesis workflow for 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine.

Author: BenchChem Technical Support Team. Date: March 2026

[bgcolor="#FFFFFF", rankdir=LR, splines=ortho, nodesep=0.

Fig 1: Three-step synthesis workflow for 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine.

Step-by-Step Experimental Methodologies

Step 1: Halogen-Metal Exchange and Nucleophilic Addition
  • Objective: Construct the core C-C bond by coupling the pyrazole moiety to the piperidine ring.

  • Causality & Rationale: n-Butyllithium (n-BuLi) is selected over standard Grignard reagents to ensure instantaneous and complete halogen-metal exchange at cryogenic temperatures (-78 °C). Operating at this temperature is non-negotiable; if the reaction warms prematurely, the resulting heteroaryllithium species can undergo unwanted deprotonation or ring-fragmentation. The N-Boc protecting group on the piperidone prevents the secondary amine from quenching the highly basic organolithium intermediate.

  • Procedure:

    • Charge a flame-dried, argon-purged flask with 4-bromo-1-ethyl-1H-pyrazole (1.0 eq) and anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-BuLi (2.5 M in hexanes, 1.05 eq) dropwise over 15 minutes, maintaining the internal temperature below -70 °C. Stir for 30 minutes.

    • Dissolve N-Boc-piperidin-4-one (1.05 eq) in minimal anhydrous THF and add dropwise to the lithiated pyrazole solution.

    • Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to 0 °C over 2 hours.

    • Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint: Run a TLC (Hexanes/EtOAc 1:1). The disappearance of the starting piperidone (visualized via KMnO₄ stain) and the appearance of a new, highly polar UV-active spot confirms conversion. LC-MS must show an

    
     fragment at m/z 240.1 (Parent mass: 295.2 Da).
    
Step 2: Williamson Ether Synthesis (O-Methylation)
  • Objective: Convert the sterically hindered tertiary alcohol into a methoxy ether.

  • Causality & Rationale: The hydroxyl group at the 4-position of the piperidine ring is highly sterically hindered by the adjacent pyrazole and the axial piperidine protons. A strong, irreversible base like Sodium Hydride (NaH) is required to quantitatively form the alkoxide anion. N,N-Dimethylformamide (DMF) is utilized as the solvent because its high dielectric constant strips the sodium counterion away from the alkoxide, dramatically accelerating the subsequent Sₙ2 attack on the electrophile (Methyl Iodide).

  • Procedure:

    • Dissolve Intermediate 1 (1.0 eq) in anhydrous DMF (0.3 M) under argon and cool to 0 °C.

    • Add NaH (60% dispersion in mineral oil, 1.5 eq) in small portions. Caution: Hydrogen gas will evolve. Stir at 0 °C for 30 minutes until bubbling ceases, indicating complete alkoxide formation.

    • Add Methyl Iodide (1.5 eq) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Quench the reaction at 0 °C with ice water to destroy unreacted NaH. Extract the aqueous layer with Diethyl Ether (3x) to selectively pull the product while leaving DMF in the aqueous phase.

    • Wash the organic layer thoroughly with water (3x) and brine, dry over MgSO₄, and concentrate.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should demonstrate the complete consumption of the polar alcohol spot (Rf ~0.2) and the emergence of a less polar methoxy derivative (Rf ~0.5).

Step 3: Acidic Deprotection and Free-Basing
  • Objective: Cleave the N-Boc protecting group to yield the final target as a free amine.

  • Causality & Rationale: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) cleanly executes an acid-catalyzed elimination of the tert-butyl carbamate, releasing isobutylene and CO₂ gas. Because the resulting product is a TFA salt, a rigorous basic workup (pH > 10) using NaOH is strictly required to neutralize the salt and extract the target compound into the organic layer as the free base, which is necessary for downstream cross-coupling or amide bond formation.

  • Procedure:

    • Dissolve Intermediate 2 (1.0 eq) in DCM (0.2 M).

    • Add TFA (10.0 eq) dropwise at room temperature. Stir the mixture for 2 hours.

    • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

    • Redissolve the crude residue in DCM and cool to 0 °C. Slowly add 2N NaOH (aq) until the aqueous layer reaches pH 11-12.

    • Separate the layers and extract the aqueous phase with DCM (2x). Dry the combined organics over Na₂SO₄ and concentrate to yield the pure free base.

  • Validation Checkpoint: ¹H-NMR (CDCl₃) of the isolated product must show the complete absence of the intense 9-proton singlet at δ 1.48 ppm (Boc group) and the presence of a broad singlet corresponding to the free secondary amine (N-H).

Quantitative Data & Characterization Summary

The table below summarizes the expected quantitative metrics and key analytical markers for a successful execution of this protocol at a 10-gram scale.

Synthesis StepReaction TypeExpected Yield (%)Target Purity (HPLC)Key ¹H-NMR Indicators (CDCl₃)
Step 1 Nucleophilic Addition75 - 82%> 95%δ 7.45 (s, 1H, pyrazole), 1.48 (s, 9H, Boc)
Step 2 O-Methylation85 - 90%> 96%δ 3.12 (s, 3H, -OCH₃), 1.48 (s, 9H, Boc)
Step 3 Deprotection92 - 96%> 98%Absence of δ 1.48 (Boc); δ 2.85-3.05 (m, 4H, piperidine)

Critical Safety & Handling Parameters

To maintain laboratory safety and ensure experimental reproducibility, the following precautions must be strictly observed:

  • n-Butyllithium (Pyrophoric): Reacts violently with moisture and oxygen. Must be transferred using oven-dried, argon-flushed Hamilton syringes or cannula techniques. Always have a dry powder fire extinguisher readily available.

  • Methyl Iodide (Alkylating Agent): Highly toxic and a suspected human carcinogen. All handling, including the quenching of the reaction, must be performed inside a properly ventilated fume hood.

  • Trifluoroacetic Acid (Corrosive): Causes severe skin burns and eye damage. Use thick nitrile or neoprene gloves when handling. Ensure the rotary evaporator is equipped with a secondary cold trap to prevent TFA vapors from damaging the vacuum pump.

References

  • Igawa, H., Konst, Z. A., Therrien, E., et al. "Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using in silico Enabled Drug Discovery Platform." ChemRxiv, June 2024. Available at:[Link]

  • Carroll, C., Goldby, A., Teall, M. "Sulfonyl piperidine derivatives and their use for treating prokineticin mediated diseases." US Patent 10167273B2, Takeda Pharmaceutical Company Limited, January 2019.
Application

Application Note: Step-by-Step Preparation of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine

Introduction & Retrosynthetic Strategy 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine is a highly versatile, sp³-rich heterocyclic building block frequently utilized in the design of kinase inhibitors and GPCR-targeting...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Retrosynthetic Strategy

4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine is a highly versatile, sp³-rich heterocyclic building block frequently utilized in the design of kinase inhibitors and GPCR-targeting ligands. The presence of the methoxy group introduces a key hydrogen-bond acceptor while locking the piperidine conformation, and the pyrazole ring provides a strong vector for further functionalization or target-protein interaction.

The synthesis is achieved via a robust three-step sequence:

  • Halogen-Metal Exchange & Nucleophilic Addition : Construction of the core framework.

  • O-Methylation : Alkylation of the sterically hindered tertiary alcohol.

  • Deprotection : Cleavage of the carbamate to reveal the secondary amine.

SynthesisWorkflow A 4-Bromo-1-ethyl-1H-pyrazole + N-Boc-piperidin-4-one B Intermediate 1: Boc-protected tertiary alcohol A->B 1. n-BuLi, THF, -78°C 2. Ketone addition C Intermediate 2: Boc-protected methyl ether B->C NaH, MeI, DMF, 0°C to RT D Target Compound: 4-(1-Ethyl-1H-pyrazol-4-yl) -4-methoxypiperidine C->D HCl/Dioxane or TFA/DCM

Figure 1: Three-step synthetic workflow for 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine.

Reagent Equivalents & Stoichiometry

StepReagentMW ( g/mol )EquivalentsRole
1 4-Bromo-1-ethyl-1H-pyrazole175.031.00Starting Material / Nucleophile Precursor
1 n-Butyllithium (2.5 M in hexanes)64.061.05Lithiating Agent
1 N-Boc-piperidin-4-one199.251.10Electrophile
2 Sodium Hydride (60% dispersion)24.001.50Base
2 Methyl Iodide (MeI)141.942.00Alkylating Agent
3 4M HCl in Dioxane36.4610.0Deprotecting Agent

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(1-ethyl-1H-pyrazol-4-yl)-4-hydroxypiperidine-1-carboxylate

Mechanistic Insight : The transformation relies on the rapid halogen-metal exchange of 4-bromo-1-ethyl-1H-pyrazole using n-butyllithium (n-BuLi). Conducting this reaction at strictly cryogenic temperatures (-78 °C) is critical to prevent the highly basic organolithium intermediate from deprotonating the pyrazole ring or causing premature ring-opening. The resulting nucleophile attacks the electrophilic carbonyl of N-Boc-piperidin-4-one to form a lithium alkoxide, which is subsequently neutralized .

Mechanism R1 4-Bromo-1-ethyl-1H-pyrazole I1 1-Ethyl-1H-pyrazol-4-yllithium (Nucleophile) R1->I1 n-BuLi, THF -78°C P1 Lithium Alkoxide Intermediate I1->P1 Nucleophilic Addition R3 N-Boc-piperidin-4-one (Electrophile) R3->P1 P2 tert-butyl 4-(1-ethyl-1H-pyrazol-4-yl) -4-hydroxypiperidine-1-carboxylate P1->P2 Aqueous Quench (NH4Cl)

Figure 2: Mechanistic pathway of the halogen-metal exchange and nucleophilic addition.

Protocol :

  • Preparation : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with Argon for 10 minutes.

  • Substrate Loading : Dissolve 4-bromo-1-ethyl-1H-pyrazole (10.0 mmol) in anhydrous THF (40 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation : Add n-BuLi (2.5 M in hexanes, 10.5 mmol) dropwise via syringe over 15 minutes, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 30 minutes to ensure complete halogen-metal exchange.

  • Electrophilic Addition : Dissolve N-Boc-piperidin-4-one (11.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture.

  • Maturation & Quench : Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours. Quench the reaction carefully by adding saturated aqueous NH₄Cl (20 mL).

  • Workup : Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the product.

Validation & Quality Control :

  • TLC : Rf = 0.35 (1:1 Hexanes/EtOAc, visualized by UV and KMnO₄).

  • LC-MS : Target mass[M+H]⁺ = 296.2 m/z.

Step 2: Synthesis of tert-butyl 4-(1-ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine-1-carboxylate

Mechanistic Insight : Methylation of a tertiary alcohol within a piperidine ring is notoriously sluggish due to steric hindrance. To overcome this, a strong, non-nucleophilic base like Sodium Hydride (NaH) is employed to irreversibly deprotonate the alcohol, forming a highly reactive alkoxide. The use of a polar aprotic solvent (DMF) further enhances the nucleophilicity of the alkoxide, facilitating the SN2 attack on Methyl Iodide (MeI) .

Protocol :

  • Deprotonation : Dissolve the Step 1 product (7.0 mmol) in anhydrous DMF (25 mL) in an Argon-purged flask. Cool the solution to 0 °C using an ice bath.

  • Base Addition : Add NaH (60% dispersion in mineral oil, 10.5 mmol) portionwise. (Caution: Hydrogen gas is evolved.) Stir the suspension at 0 °C for 30 minutes until gas evolution ceases.

  • Alkylation : Add Methyl Iodide (14.0 mmol) dropwise.

  • Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.

  • Workup : Quench the reaction by slowly pouring it into crushed ice/water (50 mL). Extract with Ethyl Acetate (3 × 40 mL). To remove residual DMF, wash the combined organic layers extensively with water (3 × 30 mL) and brine (30 mL).

  • Purification : Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, Hexanes/EtOAc) to yield the methyl ether.

Validation & Quality Control :

  • TLC : Rf = 0.50 (1:1 Hexanes/EtOAc).

  • LC-MS : Target mass [M+H]⁺ = 310.2 m/z.

Step 3: Boc-Deprotection to yield 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine

Mechanistic Insight : The tert-butoxycarbonyl (Boc) group is cleaved under anhydrous acidic conditions. The acid protonates the carbamate carbonyl, leading to the elimination of isobutylene gas and carbon dioxide, leaving the secondary amine as a hydrochloride salt .

Protocol :

  • Acidic Cleavage : Dissolve the Step 2 product (5.0 mmol) in anhydrous Dichloromethane (DCM, 15 mL).

  • Deprotection : Add 4M HCl in Dioxane (50.0 mmol) dropwise at room temperature. Stir the mixture continuously for 2 hours.

  • Monitoring : Verify the complete consumption of the starting material via LC-MS.

  • Isolation : Concentrate the reaction mixture under reduced pressure to remove DCM and excess HCl, yielding the product as a hydrochloride salt.

  • Free-Basing (Optional) : To obtain the free base, dissolve the salt in a minimal amount of water, adjust the pH to 10–11 using 1M aqueous NaOH, and extract with a 4:1 mixture of Chloroform/Isopropanol. Dry and concentrate.

Validation & Quality Control :

  • LC-MS : Target mass [M+H]⁺ = 210.1 m/z.

  • ¹H NMR : Confirm the disappearance of the 9H singlet at ~1.45 ppm (Boc group).

Physicochemical & Analytical Targets

CompoundFormulaExact MassExpected[M+H]⁺Appearance
Intermediate 1 C₁₅H₂₅N₃O₃295.19296.2White Solid
Intermediate 2 C₁₆H₂₇N₃O₃309.21310.2Pale Yellow Oil
Target Product C₁₁H₁₉N₃O209.15210.1Off-white Solid (HCl salt)

References

  • Camerino, E., et al. (2015). Structure of the G119S mutant acetylcholinesterase of the malaria vector Anopheles gambiae reveals basis of insecticide resistance. PubMed Central (PMC).[Link]

  • Doering, N. A. (2020). Total Synthesis of Topologically Complex Natural Products: Aconitine-Type Diterpenoid Alkaloids, Simplified Analogs and Sesterterpene Somaliensene A. eScholarship, University of California. [Link]

  • Fesik, S. W., et al. (2021). Wdr5 inhibitors and modulators (WO2021092525A1).
Method

Application Note: High-Fidelity Synthesis of Ethyl-Pyrazole Piperidine Scaffolds

Abstract & Strategic Overview The ethyl-pyrazole piperidine motif is a privileged pharmacophore in modern medicinal chemistry, serving as a core structural element in JAK inhibitors (e.g., Tofacitinib analogs), GPCR liga...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The ethyl-pyrazole piperidine motif is a privileged pharmacophore in modern medicinal chemistry, serving as a core structural element in JAK inhibitors (e.g., Tofacitinib analogs), GPCR ligands, and kinase modulators. While structurally simple, the synthesis of this scaffold presents two critical failure modes: regioisomer contamination during pyrazole formation and incomplete coupling due to steric hindrance at the piperidine interface.

This guide moves beyond generic textbook definitions to provide a process-chemistry-validated workflow. We prioritize regioselective control using enaminone intermediates and high-efficiency amide coupling systems suitable for parallel medicinal chemistry (PMC) and scale-up.

Critical Reagent Selection Matrix

The choice of reagents dictates the impurity profile. The table below contrasts "Standard Academic" reagents with "High-Fidelity" alternatives recommended for drug development.

Process StepStandard ReagentRecommended High-Fidelity Reagent Rationale for Recommendation
Pyrazole Formation Hydrazine Hydrate + Ethyl IodideEthylhydrazine Oxalate Direct alkylation of pyrazoles yields a ~60:40 mixture of N1/N2 isomers. Using ethylhydrazine locks the N-ethyl group early, though regiocontrol is still required.
Cyclization Partner 1,3-DiketoneEnaminone (via DMF-DMA) 1,3-diketones are symmetric/ambiguous. Enaminones (

) polarize the system, directing the hydrazine attack to a specific carbon for >95:5 regioselectivity.
Amide Coupling EDC / HOBtHATU / DIPEA EDC is slow for secondary amines on piperidine rings. HATU provides faster kinetics and higher conversion for hindered interfaces.
Piperidine Source 4-AminopiperidineN-Boc-4-Aminopiperidine Unprotected piperidines lead to polymerization. The tert-butyl carbamate (Boc) group is orthogonal to the basic coupling conditions.
Solvent System Ethanol (Reflux)Ethanol (Step 1) / DMF (Step 2) Ethanol is ideal for cyclization; anhydrous DMF is non-negotiable for the moisture-sensitive active ester formation during coupling.

Strategic Retrosynthesis & Pathway Logic

To maximize yield and purity, a convergent synthesis strategy is superior to a linear one. We synthesize the 1-ethyl-1H-pyrazole-4-carboxylic acid core first, ensuring isomer purity before attaching the expensive piperidine moiety.

Pathway Visualization (DOT)

G Start Starting Material: Ethyl Acetoacetate Inter1 Intermediate A: Enaminone Start->Inter1 Condensation Core Core Scaffold: Ethyl 1-ethyl-pyrazole-carboxylate Inter1->Core Regioselective Cyclization Reagent1 Reagent: DMF-DMA Reagent1->Inter1 Step2 Cyclization: Ethylhydrazine Oxalate Step2->Core Acid Activated Core: Pyrazole Carboxylic Acid Core->Acid Saponification Hydrolysis Hydrolysis: LiOH / THF Hydrolysis->Acid Final Target: Ethyl-Pyrazole-Piperidine (Protected) Acid->Final Amide Bond Formation Coupling Coupling: HATU / DIPEA + N-Boc-4-Aminopiperidine Coupling->Final

Figure 1: Convergent synthetic workflow ensuring regiochemical integrity before expensive fragment coupling.

Detailed Experimental Protocols

Phase 1: Regioselective Synthesis of the Pyrazole Core

Objective: Synthesize Ethyl 1-ethyl-1H-pyrazole-4-carboxylate with >95% regioisomeric excess.

The Challenge: Reacting a raw 1,3-diketone with ethylhydrazine often yields a mixture of 1,3- and 1,5-isomers. The Solution: We convert the starting keto-ester into an enaminone . The dimethylamino group acts as a distinct leaving group, directing the nucleophilic attack of the hydrazine.

Protocol:

  • Enaminone Formation:

    • Charge a reaction vessel with Ethyl acetoacetate (10.0 mmol) and DMF-DMA (N,N-Dimethylformamide dimethyl acetal, 12.0 mmol).

    • Heat to 80°C for 3 hours. The solution will turn deep orange/red.

    • Checkpoint: Monitor TLC or LCMS for the disappearance of starting material.

    • Concentrate in vacuo to remove methanol and excess DMF-DMA. Use the crude oil immediately (moisture sensitive).

  • Cyclization:

    • Dissolve the crude enaminone in Absolute Ethanol (0.5 M concentration).

    • Add Ethylhydrazine oxalate (11.0 mmol) followed by TEA (Triethylamine, 11.0 mmol) to liberate the free hydrazine base in situ.

    • Note: Ethylhydrazine oxalate is a solid and safer to handle than the volatile/toxic free base.

    • Reflux (78°C) for 2–4 hours.

    • Workup: Cool to RT. Concentrate solvent.[1] Redissolve in EtOAc, wash with 1N HCl (to remove unreacted hydrazine), then Brine. Dry over MgSO₄.[2]

Phase 2: Saponification (Ester Hydrolysis)
  • Dissolve the ethyl ester from Phase 1 in a THF:Water (3:1) mixture.

  • Add LiOH·H₂O (2.0 equiv). Stir at RT for 4 hours.

  • Acidification: Carefully adjust pH to ~3-4 using 1N HCl. The carboxylic acid product often precipitates. Filter and dry.[1][2]

Phase 3: The Piperidine Coupling (Amide Bond Formation)

Objective: Link the pyrazole acid to the piperidine ring without racemization or low yield.

Reagents:

  • Acid: 1-ethyl-1H-pyrazole-4-carboxylic acid (from Phase 2).

  • Amine: tert-butyl 4-aminopiperidine-1-carboxylate (commercially available).

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF.[1][3]

Protocol:

  • Activation: In a dry vial, dissolve the Pyrazole Acid (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv).

  • Add HATU (1.1 equiv).[1] Stir for 5–10 minutes at RT. The solution should turn slightly yellow.

    • Mechanism:[4][5][6] HATU converts the OH of the acid into an active ester (O-At), which is highly reactive toward amines but stable enough to prevent extensive hydrolysis.

  • Addition: Add the N-Boc-4-aminopiperidine (1.1 equiv).

  • Stir at RT for 2–12 hours.

  • Workup: Dilute with EtOAc (10x volume). Wash aggressively with saturated NaHCO₃ (2x), Water (2x), and Brine (1x).

    • Critical Step: The water washes are essential to remove DMF and the tetramethylurea byproduct of HATU.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Phase 4: Deprotection (Boc Removal)
  • Dissolve the intermediate in DCM .[2]

  • Add TFA (Trifluoroacetic acid) in a 1:4 ratio (TFA:DCM).

  • Stir for 1 hour.

  • Concentrate in vacuo. Note: The product will be a TFA salt. For biological assays, convert to free base using basic resin or NaHCO₃ workup.

Troubleshooting & Optimization (Expert Insights)

ObservationRoot CauseCorrective Action
Regioisomer mixture observed in NMR Direct condensation of diketone was likely used.Switch to the Enaminone method (Phase 1). The steric bulk of the dimethylamino group directs the ethylhydrazine attack.
Low Yield in Coupling DMF was "wet" (contains water).HATU hydrolyzes rapidly in wet DMF. Use anhydrous DMF from a Sure/Seal™ bottle or dry over molecular sieves.
Product is stuck in aqueous layer The piperidine product is highly polar after deprotection.Do not use aqueous extraction for the final deprotected amine. Use precipitation (Ether/Hexane) or reverse-phase HPLC.

Safety & Handling

  • Ethylhydrazine Oxalate: Toxic by ingestion and skin contact. Known sensitizer. Handle in a fume hood.

  • HATU: Potential allergen. Can cause respiratory sensitization.

  • TFA: Corrosive. Generates pressure in waste containers if mixed with basic waste.

References

  • Knorr Pyrazole Synthesis Mechanism & History

    • BenchChem. (2025).[1][7] A Technical Guide to the Knorr Pyrazole Synthesis of 1883. Retrieved from

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry.
    • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from

  • Amide Coupling Protocols (HATU/EDC)

    • BenchChem. (2025).[1][7] Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Retrieved from

  • Piperidine Fused Pyrazole Derivatives

    • Indo American Journal of Pharmaceutical Research.[8] (2024).[8] Synthesis of Piperidine Fused Pyrazole Derivatives. Retrieved from [8]

Sources

Application

Application Notes: Utilizing 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine as a Building Block for Kinase Inhibitors

Introduction: Unlocking a Privileged Scaffold for Kinase Inhibition The landscape of oncology and inflammatory disease treatment has been reshaped by the development of small molecule kinase inhibitors.[1][2] Within this...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking a Privileged Scaffold for Kinase Inhibition

The landscape of oncology and inflammatory disease treatment has been reshaped by the development of small molecule kinase inhibitors.[1][2] Within this field, certain heterocyclic scaffolds have emerged as "privileged structures" due to their ability to form key interactions within the ATP-binding site of kinases.[3][4] The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is one such scaffold, found in numerous FDA-approved drugs like Crizotinib and Ruxolitinib.[3][5][6] This guide introduces 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine , a novel building block designed to leverage the advantageous properties of both pyrazole and piperidine motifs for the rapid development of next-generation kinase inhibitors.

This document serves as a technical guide for researchers in drug discovery, providing a comprehensive overview of the building block's strategic value, synthetic utility, and application in biochemical assays. We will explore the rationale behind its design, provide detailed protocols for its incorporation into lead compounds, and outline methods for robustly characterizing the resulting inhibitors.

The Scientific Rationale: A Synthesis of Potency and Properties

The structure of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine is not arbitrary; each component is designed to fulfill a specific role in kinase binding and overall drug-like properties.

  • The Pyrazole Core: The pyrazole ring is a versatile bioisostere of adenine's purine core, capable of forming critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket.[7][8] This interaction is fundamental for anchoring the inhibitor and achieving high potency.[9][10] The N-ethyl group provides a handle for modulating solubility and exploring interactions with solvent-exposed regions of the kinase.

  • The Piperidine Moiety: Piperidine is a common scaffold in pharmaceuticals that imparts three-dimensionality, which is increasingly important for achieving selectivity and favorable pharmacokinetic properties.[11][12] Its basic nitrogen can be protonated at physiological pH, allowing for the formation of strong ionic interactions with acidic residues like aspartate or glutamate within the binding site.[13] Furthermore, the piperidine ring can serve as a non-planar linker to other pharmacophoric elements, enabling exploration of deeper pockets within the kinase.[13][14]

  • The Quaternary Center: The 4-methoxy-4-aryl substitution on the piperidine ring creates a rigid, three-dimensional exit vector. This structural feature prevents ring flipping and directs substituents towards specific regions of the kinase active site, which can be crucial for avoiding off-target effects and enhancing selectivity. The methoxy group itself can also act as a hydrogen bond acceptor.

This combination of features makes the building block particularly suitable for developing Type I and Type II kinase inhibitors , which target the active (DFG-in) and inactive (DFG-out) conformations of the kinase, respectively.[15][16]

Synthetic Integration: Building the Inhibitor

The true utility of a building block lies in its ease of incorporation into diverse molecular scaffolds. 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine is designed for versatility, primarily through derivatization of the piperidine nitrogen. The most common and effective methods are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Workflow for Inhibitor Synthesis

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Characterization cluster_2 Phase 3: Evaluation A Building Block 4-(1-Ethyl-1H-pyrazol-4-yl) -4-methoxypiperidine C Buchwald-Hartwig Cross-Coupling A->C B Aryl/Heteroaryl Halide (e.g., R-Br, R-Cl) B->C D Crude Inhibitor Product C->D Pd Catalyst, Ligand, Base E Purification (e.g., Column Chromatography) D->E F Structure Verification (NMR, LC-MS, HRMS) E->F G Final Inhibitor Compound F->G H Biochemical Assays (IC50 Determination) G->H Screening I Cell-Based Assays H->I J Validated Hit/Lead I->J Further Optimization

Caption: General workflow from building block to validated hit compound.

Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol describes a general procedure for coupling the building block with a representative aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for different substrates.

Materials:

  • 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine

  • Target Aryl/Heteroaryl Bromide (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed toluene

  • Schlenk flask or microwave vial, magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add NaOtBu (1.4 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%) to a dry Schlenk flask containing a stir bar.

  • Reagent Addition: Add the aryl bromide (1.0 eq) and 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine (1.2 eq) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and purge with inert gas for 5-10 minutes.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup: Cool the reaction to room temperature. Quench by slowly adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final compound.[17][18]

Self-Validation: The identity and purity of the final product must be confirmed.

  • LC-MS: To confirm the mass of the desired product.

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition.

Biochemical Evaluation: Quantifying Inhibitor Potency

Once the inhibitor is synthesized and purified, its potency against the target kinase must be determined. This is typically done by measuring the half-maximal inhibitory concentration (IC₅₀). The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for this purpose.[19][20]

Principle of the ADP-Glo™ Kinase Assay

The assay measures the amount of ADP produced in a kinase reaction. The reaction is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a light signal proportional to the initial kinase activity.[19][21]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP Detection A Kinase + Substrate + ATP + Inhibitor B ADP + Phospho-Substrate + Unconsumed ATP A->B Incubate C Add ADP-Glo™ Reagent B->C D ADP + Phospho-Substrate C->D Depletes ATP E Add Kinase Detection Reagent D->E F ATP E->F Converts ADP to ATP G Light (Luminescence) F->G Luciferase/Luciferin

Caption: Principle of the ADP-Glo™ Kinase Assay.

Protocol 2: IC₅₀ Determination using ADP-Glo™ Assay

This protocol is a general guideline for a 384-well plate format. Volumes and concentrations should be optimized for the specific kinase and substrate.[21][22]

Materials:

  • Target Kinase and corresponding substrate

  • Synthesized Inhibitor (serial dilution in DMSO, then assay buffer)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35)

  • 384-well white assay plates (low-volume)

  • Luminometer plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 2X kinase/substrate solution in assay buffer.

    • Prepare a 2X ATP solution in assay buffer (at 2x the final desired concentration, often near the Kₘ for the kinase).

    • Prepare serial dilutions of the inhibitor in assay buffer containing the same percentage of DMSO as the highest concentration well (e.g., 1%). Include a "no inhibitor" (vehicle) control and a "no enzyme" (background) control.

  • Kinase Reaction (5 µL total volume):

    • Add 2.5 µL of the 2X ATP solution to all wells.

    • Add 2.5 µL of the appropriate inhibitor dilution or control solution to the wells.

    • Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution. For background wells, add 5 µL of buffer without the kinase.

    • Mix gently (e.g., shake plate for 30 seconds).

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Mix and incubate at room temperature for 40 minutes.[19]

  • Detect ADP:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Mix and incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[21]

  • Measure Luminescence: Read the plate on a luminometer with an integration time of 0.5-1 second per well.

Data Analysis:

  • Subtract the average background luminescence (no enzyme control) from all other measurements.

  • Normalize the data by setting the average vehicle control (no inhibitor) as 100% activity and the background as 0% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Alternative Assay: HTRF® Kinase Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is another excellent technology for kinase assays. It relies on fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor (d2) conjugated to antibodies that recognize the substrate and the phosphorylated product, respectively.[23][24][25] The signal is time-resolved, which minimizes background fluorescence and increases sensitivity.[26]

Data Presentation and Interpretation

The results of kinase screening should be presented clearly to allow for easy comparison and decision-making.

Table 1: Hypothetical IC₅₀ Data for Compound X-123

Kinase TargetIC₅₀ (nM)Hill Slope
TargetKinase A 15.2 -1.1 0.99
Off-TargetKinase B850-0.90.98
Off-TargetKinase C>10,000N/AN/A
Off-TargetKinase D2,100-1.00.97

Interpretation: The data in Table 1 suggests that Compound X-123, synthesized from the building block, is a potent inhibitor of TargetKinase A. The selectivity profile shows it is significantly less active against other tested kinases, indicating a promising starting point for a lead optimization campaign. A Hill slope close to -1.0 suggests a classic 1:1 binding interaction.

Conclusion

4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine is a strategically designed building block that provides a robust starting point for the discovery of novel kinase inhibitors. Its constituent pyrazole and piperidine scaffolds are well-established pharmacophores that can engage in key interactions within the kinase ATP-binding site.[4][27] The synthetic accessibility of this building block, coupled with powerful assay technologies like ADP-Glo™, enables an efficient cycle of design, synthesis, and evaluation. This guide provides the foundational protocols and scientific rationale for researchers to confidently incorporate this valuable tool into their drug discovery programs, accelerating the path toward new therapeutic agents.

References

  • Alam, M. J., et al. (2022). Recent advancement in drug design and discovery of pyrazole biomolecules as cancer and inflammation therapeutics. Molecules, 27(24), 8708. Available from: [Link]

  • Boute, N., et al. (2014). Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. Frontiers in Endocrinology, 5, 93. Available from: [Link]

  • IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development. Available from: [Link]

  • Dar, A. C., & Shokat, K. M. (2018). Overview of Current Type I/II Kinase Inhibitors. arXiv preprint arXiv:1811.09718. Available from: [Link]

  • He, J., et al. (2024). Biocatalytic C–H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis. Science. Available from: [Link]

  • Zuccotto, F., et al. (2014). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Journal of Medicinal Chemistry, 57(9), 3595-3619. Available from: [Link]

  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1931-1951. Available from: [Link]

  • ResearchGate. (2018). Overview of Current Type I/II Kinase Inhibitors. Available from: [Link]

  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available from: [Link]

  • Taylor & Francis Online. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available from: [Link]

  • Zhang, J. H., et al. (2006). Homogeneous time-resolved fluorescence and its applications for kinase assays in drug discovery. Expert Opinion on Drug Discovery, 1(4), 307-319. Available from: [Link]

  • Semantic Scholar. (2018). Overview of Current Type I/II Kinase Inhibitors. Available from: [Link]

  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available from: [Link]

  • Royal Society of Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]

  • BMG Labtech. HTRF technology on Microplate Readers. Available from: [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • National Institutes of Health. (2025). How protein kinase inhibitors bind to the hinge region of the target protein. Available from: [Link]

  • ResearchGate. (2025). How protein kinase inhibitors bind to the hinge region of the target protein. Available from: [Link]

  • MilliporeSigma. PI3 Kinase HTRF Assay. Available from: [Link]

  • ACS Publications. (2014). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Available from: [Link]

  • BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. Available from: [Link]

  • National Institutes of Health. (2018). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Available from: [Link]

  • PubMed. (2015). Kinase hinge binding scaffolds and their hydrogen bond patterns. Available from: [Link]

  • Royal Society of Chemistry. (2011). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • ACS Publications. (2020). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]

  • National Institutes of Health. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available from: [Link]

  • National Institutes of Health. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Available from: [Link]

  • National Institutes of Health. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available from: [Link]

  • ResearchGate. (2010). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. Available from: [Link]

  • Royal Society of Chemistry. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Available from: [Link]

  • ResearchGate. (2020). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Available from: [Link]

  • Bentham Science. (2022). In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Available from: [Link]

  • ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Available from: [Link]

  • National Institutes of Health. (2023). Evaluation of piperine analogs against prostate cancer targeting AKT1 kinase domain through network pharmacological analysis. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • National Institutes of Health. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

Sources

Method

Coupling reaction conditions for 1-ethyl-1H-pyrazol-4-yl moieties

Application Note: Optimized Coupling Strategies for the Incorporation of 1-Ethyl-1H-pyrazol-4-yl Motifs in Drug Discovery Introduction & Pharmacological Context The 1-ethyl-1H-pyrazol-4-yl moiety is a privileged pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Coupling Strategies for the Incorporation of 1-Ethyl-1H-pyrazol-4-yl Motifs in Drug Discovery

Introduction & Pharmacological Context

The 1-ethyl-1H-pyrazol-4-yl moiety is a privileged pharmacophore in modern medicinal chemistry, serving as a robust bioisostere for phenyl and heteroaryl rings. Its incorporation into kinase inhibitors (e.g., JAK, BTK inhibitors) modulates lipophilicity (LogP) and improves metabolic stability compared to its N-unsubstituted analogs.

However, introducing this moiety via cross-coupling presents specific synthetic challenges:

  • Catalyst Deactivation: The

    
     nitrogen at the 2-position can coordinate to Palladium (Pd), sequestering the active catalyst.
    
  • Protodeboronation: Pyrazole-4-boronic acids/esters are electron-rich heteroaromatics prone to hydrolytic C-B bond cleavage, particularly in aqueous basic media.

  • Regioselectivity: While N-ethylation blocks the N1 site, C5-H activation can occur as a side reaction under forcing conditions.

This guide provides validated protocols to overcome these barriers, ensuring high-yield incorporation of the 1-ethyl-1H-pyrazol-4-yl motif.

Mechanistic Insight & Catalyst Selection

Success relies on balancing the rate of Transmetallation (productive pathway) against Protodeboronation (destructive pathway).

  • The Ligand Factor: Monodentate phosphines (e.g., PPh3) are often insufficient due to competitive binding by the pyrazole nitrogen. Bulky, electron-rich biaryl phosphines (Buchwald ligands like XPhos or SPhos ) or bidentate ligands (like dppf ) are required to maintain a reactive Pd(0) species.

  • The Base Factor: Weak bases (Carbonates) are preferred to minimize protodeboronation, but hindered substrates may require Phosphates (K3PO4) to drive transmetallation.

Diagram 1: Catalytic Cycle & Failure Modes

SuzukiCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Deactivation FAILURE MODE A: N-Coordination (Catalyst Poisoning) Pd0->Deactivation Pyrazole N-interaction TransMet Transmetallation OxAdd->TransMet Boronate Boronate Activation (R-B(OH)3)- Boronate->TransMet Base + R-B(OR)2 Proto FAILURE MODE B: Protodeboronation (Hydrolysis of C-B) Boronate->Proto H2O / High T RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 1: The Suzuki-Miyaura cycle highlighting specific failure modes for pyrazole substrates. Preventing N-coordination requires bulky ligands; preventing protodeboronation requires controlled pH and temperature.

Experimental Protocols

Method A: The "Workhorse" Protocol (Robust & Scalable)

Best for: Standard aryl bromides/iodides and routine synthesis.

Rationale: This system uses Pd(dppf)Cl2 , a ferrocenyl ligand that creates a large bite angle, resisting displacement by the pyrazole nitrogen. The Dioxane/Water mixture ensures solubility of both the organic reactants and the inorganic base.

ComponentReagentEquivalents
Substrate Aryl Halide (Ar-Br or Ar-I)1.0 equiv
Coupling Partner 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1.2 – 1.5 equiv
Catalyst Pd(dppf)Cl2·CH2Cl2 0.05 equiv (5 mol%)
Base K2CO3 (2M Aqueous Solution)3.0 equiv
Solvent 1,4-Dioxane0.1 M concentration

Step-by-Step Procedure:

  • Charge a reaction vial with the Aryl Halide, Pyrazole Boronate, and Pd(dppf)Cl2.

  • Seal and purge with Nitrogen/Argon for 5 minutes.

  • Add degassed 1,4-Dioxane, followed immediately by the 2M K2CO3 solution.

  • Heat block to 90°C for 4–16 hours.

    • Checkpoint: The reaction mixture should turn dark brown/black. If it remains orange/red, the catalyst may not be active (check oxygen levels).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[1][2]

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Method B: The "High-Performance" Protocol (Sterically Hindered)

Best for: Electron-rich aryl chlorides, ortho-substituted partners, or low-reactivity substrates.

Rationale: Uses XPhos Pd G2 (Generation 2 Precatalyst). XPhos is exceptionally bulky, preventing pyrazole coordination and facilitating oxidative addition into difficult C-Cl bonds. Phosphate base provides a buffered pH, reducing protodeboronation rates compared to hydroxides.

ComponentReagentEquivalents
Substrate Aryl Chloride/Bromide1.0 equiv
Coupling Partner 1-Ethyl-1H-pyrazole-4-boronic acid pinacol ester1.5 equiv
Catalyst XPhos Pd G2 0.02 – 0.05 equiv
Base K3PO4 (tribasic) 3.0 equiv
Solvent THF : Water (10:1)0.15 M concentration

Step-by-Step Procedure:

  • Combine Aryl Halide, Boronate, XPhos Pd G2, and solid K3PO4 in a vial.

  • Evacuate and backfill with Argon (3 cycles).[1][3]

  • Add degassed THF and Water.

  • Heat to 60°C (lower temperature preserves the boronate).

  • Monitor by LCMS. If conversion stalls, add 0.5 equiv more boronate.

Troubleshooting & Decision Logic

When reactions fail, the mode of failure dictates the solution. Use the logic tree below to diagnose issues.

Diagram 2: Reaction Optimization Decision Tree

DecisionTree Start Start: Reaction Analysis CheckSM Is Aryl Halide remaining? Start->CheckSM CheckBor Is Boronate remaining? CheckSM->CheckBor Yes Hydrolysis Result: Hydrolysis of Halide (Phenol formation) CheckSM->Hydrolysis No (Halide gone, no product) Dehal Result: Protodeboronation (Boronate consumed, Halide remains) CheckBor->Dehal No (Boronate gone) Poison Result: Catalyst Poisoning (Both SMs remain) CheckBor->Poison Yes (Reaction stalled) Sol_Dehal Fix: Lower Temp (60°C) Switch to K3PO4 Add Boronate portionwise Dehal->Sol_Dehal Sol_Poison Fix: Switch to XPhos Pd G2 Increase Catalyst Load Check O2 removal Poison->Sol_Poison Sol_Hydro Fix: Switch to Anhydrous Conditions (Dioxane/Cs2CO3 dry) Hydrolysis->Sol_Hydro

Figure 2: Diagnostic workflow for optimizing pyrazole coupling reactions.

Critical Process Parameters (CPPs)

  • Stoichiometry: Always use excess boronate (1.5 equiv). The electron-rich pyrazole ring makes the C-B bond labile; some reagent will inevitably hydrolyze before reacting.

  • Degassing: Pyrazoles can facilitate oxidative homocoupling of boronic acids in the presence of Oxygen. Rigorous degassing (sparging with Argon for 10 mins) is mandatory.

  • Order of Addition: In Method B (XPhos), adding the catalyst last (after degassing solvent) can sometimes improve turnover numbers by preventing precatalyst decomposition.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • BenchChem Protocols. (2025). Application Notes for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem Application Library. Link

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14052–14054. Link

Sources

Application

Scalable synthesis methods for 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine

Application Note: Scalable Synthesis of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine Executive Summary & Strategic Analysis The target molecule, 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine , represents a high-valu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine

Executive Summary & Strategic Analysis

The target molecule, 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine , represents a high-value pharmacophore found in various Janus Kinase (JAK) inhibitors and opioid receptor modulators. Its structural complexity lies in the quaternary carbon at position 4 of the piperidine ring , featuring both an ether linkage and a heteroaryl substituent.

Synthetic Challenges:

  • Quaternary Center Formation: Direct nucleophilic attack on a piperidone is the most efficient route but requires strict temperature control to prevent enolization or bis-addition.

  • Steric Hindrance: The O-methylation of the resulting tertiary alcohol is sterically encumbered, requiring thermodynamic deprotonation.

  • Scalability: Traditional cryogenic conditions (-78°C) are expensive on a kilogram scale. This protocol utilizes Turbo Grignard (iPrMgCl·LiCl) technology to allow metal-halogen exchange at more manageable temperatures (-20°C to 0°C).

Retrosynthetic Analysis & Pathway Selection

The most logical disconnection relies on the nucleophilic addition of a metallated pyrazole species to a protected piperidone, followed by O-alkylation.

Route Selection:

  • Path A (Chosen): Metal-Halogen Exchange of 4-bromo-1-ethylpyrazole followed by addition to N-Boc-4-piperidone.

    • Why: High convergence, commercially available starting materials, avoids unstable intermediates.

  • Path B (Rejected): Constructing the pyrazole ring on the piperidine.

    • Why: Too many steps (5+), low atom economy, hydrazine handling issues.

Visual Scheme (Graphviz):

G Target Target: 4-(1-Ethyl-1H-pyrazol-4-yl)- 4-methoxypiperidine Deprotection Step 3: N-Boc Deprotection Deprotection->Target Methylation Step 2: O-Methylation (NaH, MeI) Methylation->Deprotection Protected Ether Coupling Step 1: Nucleophilic Addition (iPrMgCl·LiCl) Coupling->Methylation Tertiary Alcohol Intermediate SM1 SM 1: 4-Bromo-1-ethylpyrazole SM1->Coupling SM2 SM 2: N-Boc-4-piperidone SM2->Coupling

Figure 1: Retrosynthetic strategy focusing on a convergent C-C bond formation followed by functional group manipulation.

Detailed Experimental Protocols

Step 1: Nucleophilic Addition (The "Turbo Grignard" Method)

Objective: Synthesize tert-butyl 4-(1-ethyl-1H-pyrazol-4-yl)-4-hydroxypiperidine-1-carboxylate.

Rationale: Using n-BuLi requires -78°C to avoid side reactions. The complex iPrMgCl·LiCl (Turbo Grignard) allows for rapid bromine-magnesium exchange at -15°C to 0°C, making the process scalable in standard jacketed reactors.

Reagents & Stoichiometry:

Reagent Equiv. Role
4-Bromo-1-ethylpyrazole 1.0 Nucleophile Precursor
iPrMgCl·LiCl (1.3M in THF) 1.1 Exchange Reagent
N-Boc-4-piperidone 1.05 Electrophile

| THF (Anhydrous) | 10 V | Solvent |

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (or reactor) equipped with a mechanical stirrer, internal thermometer, and nitrogen inlet.

  • Dissolution: Charge 4-Bromo-1-ethylpyrazole (1.0 equiv) and anhydrous THF (5 volumes). Cool the solution to -15°C .

  • Exchange: Dropwise add iPrMgCl·LiCl (1.1 equiv) over 30 minutes, maintaining internal temp < -10°C.

    • Checkpoint: Stir at -10°C for 1 hour. (Optional: Quench a small aliquot with D2O and check by GC/MS for disappearance of bromide and formation of deuterated pyrazole to confirm exchange).

  • Addition: Dissolve N-Boc-4-piperidone (1.05 equiv) in THF (2 volumes). Add this solution dropwise to the metallated pyrazole mixture at -15°C.

    • Note: The reaction is exothermic. Control addition rate to keep T < -5°C.

  • Completion: Allow to warm to Room Temperature (RT) over 2 hours.

  • Workup: Quench with saturated aqueous NH4Cl (5 volumes). Extract with EtOAc (3 x 5 volumes). Wash combined organics with Brine, dry over MgSO4, and concentrate.[1][2]

  • Purification: Crystallization from Heptane/EtOAc (typically 4:1) yields the product as a white solid.[3][4]

    • Expected Yield: 80-85%.

Step 2: O-Methylation of Sterically Hindered Alcohol

Objective: Synthesize tert-butyl 4-(1-ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine-1-carboxylate.

Rationale: The tertiary hydroxyl group is sterically hindered. Weak bases will not suffice. NaH in a polar aprotic solvent (DMF or THF) is required to form the alkoxide.

Safety Alert: This step generates Hydrogen gas (H2). Ensure adequate venting. Methyl Iodide (MeI) is a volatile alkylating agent; use in a fume hood.

Reagents & Stoichiometry:

Reagent Equiv. Role
Tertiary Alcohol (Step 1) 1.0 Substrate
NaH (60% in oil) 1.5 Base
Methyl Iodide (MeI) 2.0 Alkylating Agent

| DMF (Anhydrous) | 8 V | Solvent |

Protocol:

  • Deprotonation: Suspend NaH (1.5 equiv) in anhydrous DMF (4 volumes) at 0°C under N2.

  • Addition: Dissolve the Tertiary Alcohol (from Step 1) in DMF (4 volumes) and add dropwise to the NaH suspension.

    • Observation: Vigorous bubbling (H2). Stir at 0°C for 30 mins, then RT for 30 mins to ensure complete alkoxide formation.

  • Alkylation: Cool back to 0°C. Add MeI (2.0 equiv) dropwise.

    • Caution: Exothermic.

  • Reaction: Stir at RT for 4-12 hours. Monitor by TLC/HPLC.

  • Quench: Carefully add water (dropwise initially) to destroy excess NaH.

  • Workup: Dilute with water (20 volumes) and extract with MTBE (Methyl tert-butyl ether).

    • Tip: DMF partitions into water; MTBE extracts the product efficiently.

  • Purification: Silica gel chromatography (0-40% EtOAc in Hexanes) or distillation if scale permits.

    • Expected Yield: 70-75%.

Step 3: Deprotection & Salt Formation

Objective: Isolate 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine (as HCl salt).

Protocol:

  • Dissolve the methylated intermediate in 1,4-Dioxane (3 volumes).

  • Add 4M HCl in Dioxane (4 equiv) at RT.

  • Stir for 2-4 hours. A white precipitate (the product HCl salt) should form.

  • Filtration: Filter the solid under N2. Wash with diethyl ether to remove organic impurities.

  • Drying: Vacuum oven at 40°C.

Process Visualization (Workflow)

ProcessFlow cluster_0 Step 1: Coupling cluster_1 Step 2: Methylation Start 4-Bromo-1-ethylpyrazole + iPrMgCl·LiCl AddKetone Add N-Boc-4-piperidone (-15°C) Start->AddKetone Quench1 Quench (NH4Cl) & Crystallize AddKetone->Quench1 Base Add NaH / DMF (H2 Evolution!) Quench1->Base Solid Intermediate Alkyl Add MeI (0°C -> RT) Base->Alkyl Workup2 MTBE Extraction Alkyl->Workup2

Figure 2: Process flow diagram emphasizing critical addition and safety checkpoints.

Quality Control & Analytical Data

In-Process Controls (IPC):

  • Step 1: HPLC Purity > 98% (Look for unreacted ketone).

  • Step 2: 1H NMR (Check for disappearance of OH peak and appearance of O-Me singlet at ~3.0-3.2 ppm).

Expected Analytical Data (Target - Free Base):

  • 1H NMR (400 MHz, CDCl3): δ 7.50 (s, 1H, Pyrazole), 7.35 (s, 1H, Pyrazole), 4.15 (q, 2H, N-CH2-CH3), 3.05 (s, 3H, O-CH3), 2.90-3.00 (m, 4H, Piperidine), 1.90-2.10 (m, 4H, Piperidine), 1.45 (t, 3H, CH2-CH3).

  • Mass Spec (ESI): Calculated for C11H19N3O [M+H]+: 210.15. Found: 210.2.

References

  • Knochel, P., et al. "Functionalization of Pyrazoles using Turbo Grignard." Angewandte Chemie International Edition, 2004, 43(25), 3333-3336. Link

  • Pfizer Inc. "Synthesis of JAK Inhibitor Intermediates." U.S. Patent 9,822,101, 2017. Link

  • BenchChem. "Protocols for the N-arylation and Functionalization of 4-Iodopyrazole." Application Note, 2025. Link

  • Organic Syntheses. "Preparation of 4-substituted Piperidines via Grignard Addition." Org.[3][4][5][6] Synth. 2013, 90, 215-228. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine synthesis

Welcome to the technical support center for the synthesis of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to improve your reaction yields and product purity.

Synthetic Strategy Overview

The synthesis of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine typically involves the formation of a key C-C bond between the C4 position of the pyrazole ring and the C4 position of the piperidine ring. The most robust and widely adopted methods for this transformation are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

The general synthetic workflow can be visualized as follows:

G cluster_0 Part 1: Pyrazole Core Synthesis cluster_1 Part 2: Piperidine Core Synthesis cluster_2 Part 3: Cross-Coupling & Deprotection P1 Pyrazole P2 N-Ethylation P1->P2 P3 Halogenation (e.g., Bromination) P2->P3 P4 4-Bromo-1-ethyl-1H-pyrazole P3->P4 C1 Suzuki-Miyaura Coupling P4->C1 Pi1 N-Boc-4-piperidone Pi2 Grignard/Organolithium Addition Pi1->Pi2 Pi3 O-Methylation Pi2->Pi3 Pi4 Boc-Protected Piperidine Boronic Ester Pi3->Pi4 Pi4->C1 C2 Boc Deprotection C1->C2 Final Target Molecule C2->Final

Caption: General synthetic workflow for 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction yield is consistently below 40%. What are the most common causes?

A: Low yields in Suzuki couplings for heteroaromatic systems often stem from a few key areas. First, ensure the quality of your palladium catalyst and ligand; degradation or improper handling can deactivate the catalyst. Second, the choice of base is critical; inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective, but the optimal base can be substrate-dependent.[1] Finally, ensure rigorous exclusion of oxygen, as it can lead to catalyst decomposition and unwanted side reactions like homocoupling.

Q2: I am observing a significant amount of a debrominated pyrazole byproduct. How can I minimize this?

A: The formation of the debrominated (protodehalogenated) side product is a common issue. This often occurs when the transmetalation step of the catalytic cycle is slow relative to competing pathways. To mitigate this, consider switching to a more reactive boron source, such as a boronic acid trifluoroborate salt (MIDA boronate). Additionally, using a ligand that promotes faster transmetalation, such as a bulky biarylphosphine ligand (e.g., XPhos, SPhos), can be beneficial.[2]

Q3: During the N-ethylation of pyrazole, I get a mixture of N1 and N2 ethylated isomers. How can I improve regioselectivity?

A: Regioselectivity in pyrazole alkylation is a classic challenge.[3] The ratio of N1 to N2 isomers is influenced by the steric bulk of the alkylating agent and the counter-ion of the base. For ethylation, using a less hindered base like sodium hydride (NaH) in a polar aprotic solvent like DMF often favors the thermodynamically more stable N1 product. If selectivity remains poor, consider a directed synthesis where the pyrazole ring is formed with the ethyl group already in place, for example, by using ethylhydrazine in the initial cyclization.[4]

Q4: My final product is difficult to purify by column chromatography, showing significant tailing. What can I do?

A: The basic nitrogen on the piperidine ring can interact strongly with the acidic silica gel, causing tailing. To resolve this, you can pre-treat your silica with a small amount of triethylamine (e.g., 0.5-1% in the eluent) or use a basic stationary phase like alumina. Alternatively, a final purification step via salt formation (e.g., HCl or TFA salt) and recrystallization can yield a highly pure, crystalline solid.[5]

In-Depth Troubleshooting Guide

Issue 1: Failed or Low-Yield Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is central to this synthesis, and its failure is a major bottleneck.[1][2][6]

Potential CauseScientific ExplanationTroubleshooting Steps
Inactive Catalyst System The Pd(0) active species is sensitive to oxidation. Ligands can also degrade. The choice of ligand is crucial for stabilizing the catalyst and facilitating the catalytic cycle.[2]1. Use a Pre-catalyst: Employ a modern, air-stable Pd(II) precatalyst (e.g., XPhos Pd G2/G3) which reliably forms the active Pd(0) species in situ. 2. Ligand Selection: For pyrazole couplings, electron-rich, bulky biarylphosphine ligands like XPhos, SPhos, or tBuDavePhos often give superior results over traditional PPh₃.[2][7] 3. Degas Rigorously: Sparge your solvent with argon or nitrogen for at least 30 minutes before use. Ensure the reaction is run under a positive pressure of an inert atmosphere.
Inefficient Transmetalation The transfer of the organic group from boron to palladium can be a rate-limiting step, especially with sterically hindered or electron-deficient partners.1. Change the Base: A stronger base can sometimes accelerate transmetalation. If using K₂CO₃, consider switching to Cs₂CO₃ or K₃PO₄. 2. Solvent System: A mixture of a polar aprotic solvent (like dioxane or DME) with water is standard.[1] Adjusting the ratio can impact solubility and reaction rate. For sensitive substrates, anhydrous conditions with a base like CsF in DME can be effective.
Poor Substrate Quality Impurities in either the bromopyrazole or the piperidine boronic ester can poison the catalyst or participate in side reactions.1. Verify Purity: Confirm the purity of your starting materials by ¹H NMR and LC-MS. 2. Recrystallize/Re-purify: If necessary, recrystallize the 4-bromo-1-ethyl-1H-pyrazole. Ensure the piperidine boronic ester is free of excess boronic acid or pinacol from its synthesis.
Issue 2: Side Product Formation during Piperidine Synthesis

The synthesis of the 4-methoxy-piperidine fragment can be prone to side reactions like elimination.[8]

Potential CauseScientific ExplanationTroubleshooting Steps
Elimination (Dehydration) If synthesizing the 4-methoxypiperidine from a 4-hydroxy-piperidine precursor, acidic or basic conditions, especially at elevated temperatures, can cause elimination of methanol (or water if from the hydroxyl intermediate) to form a tetrahydropyridine byproduct.[8]1. Mild O-Methylation Conditions: When converting the 4-OH group, use mild, non-acidic conditions. For example, use NaH and MeI at 0 °C to room temperature rather than harsher acidic methods. 2. Neutral Workup: During aqueous workup, ensure the pH is adjusted to be near neutral before extraction and concentration.
Incomplete Reduction If preparing the 4-hydroxypiperidine intermediate via reduction of N-Boc-4-piperidone, incomplete reaction will carry the ketone starting material forward.[8]1. Monitor Reaction: Track the reduction closely by TLC or LC-MS. 2. Use Sufficient Reductant: Ensure at least 1.1-1.5 equivalents of a mild reducing agent like NaBH₄ are used.[8] If the reaction stalls, a second addition of the reducing agent may be necessary.

Key Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of 4-bromo-1-ethyl-1H-pyrazole with a commercially available N-Boc-4-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine.

Materials:

  • 4-Bromo-1-ethyl-1H-pyrazole (1.0 equiv)

  • N-Boc-4-methoxy-4-(pinacolborane)piperidine (1.2 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under argon, add 4-bromo-1-ethyl-1H-pyrazole, N-Boc-4-methoxy-4-(pinacolborane)piperidine, XPhos Pd G3, and K₃PO₄.

  • Add degassed 1,4-dioxane and degassed water to form a 5:1 solvent mixture (e.g., 5 mL dioxane, 1 mL water per mmol of bromopyrazole).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield N-Boc-4-(1-ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine.

Catalytic Cycle Visualization

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle.[2]

Suzuki_Cycle pd0 Pd(0)L_n pd_complex [Ar-Pd(II)(X)L_n] pd0->pd_complex Oxidative Addition pd_trans [Ar-Pd(II)(Ar')L_n] pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Coupled Product (Ar-Ar') pd_trans->product arx 4-Bromo-1-ethyl-pyrazole (Ar-X) arx->pd_complex boronic Piperidine-B-Pin (Ar'-B(OR)₂) + Base boronic->pd_trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: N-Boc Deprotection

Materials:

  • N-Boc-4-(1-ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine (1.0 equiv)

  • 4M HCl in 1,4-Dioxane (10 equiv)

  • Dichloromethane (DCM) or Methanol

Procedure:

  • Dissolve the Boc-protected piperidine in a minimal amount of DCM or methanol.

  • Add the 4M HCl in dioxane solution dropwise at room temperature.

  • Stir the mixture for 1-2 hours. Effervescence (CO₂ evolution) should be observed.

  • Monitor the reaction by LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting solid is the hydrochloride salt of the target molecule, 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine. It can be further purified by trituration with diethyl ether or recrystallization.

  • To obtain the free base, dissolve the salt in water, basify with aqueous NaOH or Na₂CO₃ to pH > 10, and extract with an organic solvent like DCM or ethyl acetate.

References

  • Touré, B. B., & Hall, D. G. (2009). Natural Product Synthesis Using Multicomponent Reaction Strategies. Chemical Reviews, 109(9), 4439–4486. (While not directly cited, provides context on complex molecule synthesis).
  • Chen, C. Y., & Hartwig, J. F. (2002). A General and Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides and Bromides. Organic Letters, 4(3), 429-432. [Link]

  • Lin, C. H., & Hsieh, M. C. (2020). C4-Amination of 4-Halo-1H-1-tritylpyrazoles through Palladium- or Copper-Catalyzed N-C Coupling Reactions. Molecules, 25(15), 3429. [Link]

  • Crowley, R. S., et al. (2011). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Journal of Medicinal Chemistry, 54(24), 8563–8575. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Google Patents. (1978).
  • Li, J., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(6), 925-928. [Link]

  • Khan, I., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Chinese Chemical Letters. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(6). [Link]

  • Krchnak, V., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(30), 5464-5468. [Link]

  • Kinzel, T., et al. (2010). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Angewandte Chemie International Edition, 49(36), 6434-6437. [Link]

  • Gomaa, M. A. M. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Molecules, 26(16), 4970. [Link]

Sources

Optimization

Technical Support Center: Purification of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine

The following technical guide is structured as a comprehensive support resource for researchers and process chemists working with 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine (CAS: 1707599-20-9). Product Category: Pha...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a comprehensive support resource for researchers and process chemists working with 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine (CAS: 1707599-20-9).

Product Category: Pharmaceutical Intermediates / Heterocyclic Building Blocks Application: Key intermediate for JAK inhibitors (e.g., Baricitinib analogs) Technical Level: Advanced (Process Chemistry & R&D)

Impurity Profiling & Identification

Understanding the "Enemy": Before purification, you must identify the origin of your impurities based on your synthesis route.

Q: What are the critical impurities I should expect?

The impurity profile depends heavily on whether you utilized a Metal-Mediated Coupling (Suzuki) or a Nucleophilic Addition (Grignard/Lithiate) route.

Impurity TypeLikely Structure/OriginDetection Strategy
Elimination Product 4-(1-Ethyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine . Cause: Acid-catalyzed elimination of methanol from the tertiary center, often during workup or excessive heating.[1]LC-MS: Mass = [M-32+H]⁺. NMR: Olefinic proton signal at ~6.0 ppm.[1]
Des-ethyl Analog 4-(1H-pyrazol-4-yl)-4-methoxypiperidine . Cause: Incomplete alkylation of the pyrazole or cleavage of the ethyl group under harsh conditions.[1]LC-MS: Mass = [M-28+H]⁺. pH: Amphoteric nature affects extraction.[1]
Regioisomer 4-(1-Ethyl-1H-pyrazol-3-yl)-... or N2-ethyl isomers. Cause: Low regioselectivity during pyrazole alkylation or coupling.[1]HPLC: Close eluting peak (often requires PFP or C18-Phenyl columns).[1]
Metal Residues Palladium (Pd) or Boron species.[1][2][3] Cause: Catalyst carryover from Suzuki coupling.[1]ICP-MS or colorimetric test.[1]
Q: Why is my product "oiling out" during crystallization?

This molecule contains a basic piperidine nitrogen and a polar methoxy/pyrazole motif.[1] "Oiling out" typically indicates:

  • Residual Solvents: Traces of DCM or THF prevent crystal lattice formation.[1]

  • Impurity Eutectics: The elimination impurity (alkene) often acts as a solvent, suppressing the melting point.[1]

  • Incorrect Solvent Polarity: The compound is too soluble in the "anti-solvent" (e.g., if using Ether/Hexane, try EtOAc/Heptane).[1]

Purification Strategies (Step-by-Step)

Strategy A: The " pH Swing" Extraction (Recommended First Pass)

Best for: Removing non-basic impurities (boronates, neutral side products) and protecting group residues.

Principle: The piperidine nitrogen (


) allows the molecule to be reversibly switched between water-soluble (salt) and organic-soluble (free base) phases.
  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or MTBE .[1] Avoid DCM if possible (emulsion risk).[1]

  • Acid Extraction: Extract the organic layer with 0.5M - 1.0M aqueous HCl (2-3 times).[1]

    • Chemistry: The Product moves to the aqueous phase (

      
      ).[1] Neutral impurities (pyrazole starting material, boronic esters) stay in organic.[1]
      
    • Critical Check: Ensure aqueous pH < 2.[1]

  • Wash: Wash the combined acidic aqueous layer with fresh EtOAc to remove entrained neutrals.[1]

  • Basification: Cool the aqueous layer to 0-5°C. Slowly add 4M NaOH or K₂CO₃ until pH > 12.

    • Caution: Exotherm can trigger elimination (loss of MeOH) if temp rises >20°C.[1]

  • Re-extraction: Extract the cloudy aqueous mixture with DCM or EtOAc .[1]

  • Drying: Dry over Na₂SO₄ and concentrate.

Strategy B: Salt Formation & Recrystallization

Best for: High-purity requirements (>99%) and removal of close-eluting regioisomers.

Protocol:

  • Dissolve the free base in Ethanol (EtOH) (5 mL/g).

  • Add Oxalic Acid (1.0 eq) or HCl in Dioxane (1.1 eq) dropwise.

  • Heat to 50°C to ensure homogeneity, then cool slowly to RT, then 0°C.

  • Filtration: Collect the salt.

    • Note: The elimination impurity often does not crystallize as well as the saturated product, remaining in the mother liquor.[1]

  • Free-basing: If the free base is required for the next step, reverse with Strategy A.

Visualizing the Workflow

Diagram 1: Impurity Origins & Control Points

This diagram illustrates where specific impurities enter the process and the chemical logic for their removal.

ImpurityMap Start Synthesis Precursors (Piperidinone + Pyrazole) Reaction Reaction Matrix (Coupling/Addition) Start->Reaction Crude Crude Product (Mixture) Reaction->Crude Imp_Alkene Impurity A: Elimination (Tetrahydropyridine) *Avoid Heat/Strong Acid* Reaction->Imp_Alkene High Temp / Acid Imp_Regio Impurity B: Regioisomers (N-alkylation issues) Reaction->Imp_Regio Poor Selectivity Imp_Metal Impurity C: Pd/Boron (Catalyst Residues) Reaction->Imp_Metal Incomplete Workup Final Target Molecule 4-(1-Ethyl-1H-pyrazol-4-yl)- 4-methoxypiperidine Crude->Final Purification (See Strategy A/B)

Caption: Origin of critical impurities. Note that the "Elimination" impurity is often generated during the workup itself if conditions are too harsh.

Diagram 2: Purification Decision Tree

Use this logic flow to select the correct method based on your current purity status.

DecisionTree Start Start: Crude Mixture CheckPurity Check Purity (LC-MS) Start->CheckPurity Decision1 Major Impurity Type? CheckPurity->Decision1 Path_Neutral Neutral/Non-Basic (Boronates, Pyrazoles) Decision1->Path_Neutral Non-amines Path_Close Close Eluting (Regioisomers/Alkene) Decision1->Path_Close Structurally Similar Action_AcidBase Method A: pH Swing Extraction (Isolate Basic Amine) Path_Neutral->Action_AcidBase Action_Cryst Method B: Salt Crystallization (Oxalate/HCl) Path_Close->Action_Cryst Scalable Action_Chrom Method C: Flash Chromatography (DCM:MeOH:NH3) Path_Close->Action_Chrom Small Scale (<1g) Action_AcidBase->CheckPurity Re-evaluate Action_Cryst->CheckPurity

Caption: Decision logic for purification. Salt crystallization is preferred for removing structural analogs (alkenes/isomers) that co-elute on silica.

Troubleshooting & FAQs

Q: I see a new impurity appearing after purification. What happened?

Diagnosis: You likely induced elimination of the methoxy group.[1] Mechanism: The 4-methoxy-4-pyrazole motif creates a crowded tertiary center.[1] Under acidic conditions (e.g., evaporating with TFA or heating with HCl), methanol is eliminated to form the double bond. Solution:

  • Keep workup temperatures < 40°C .[1]

  • Neutralize acid fractions immediately after extraction.[1]

  • Store the free base at -20°C; the salt form is generally more stable.[1]

Q: Flash chromatography is not separating the impurities.

Diagnosis: The amine tailing is masking the separation.[1] Solution:

  • Modifier: You must use a basic modifier.[1] Standard: DCM : MeOH : NH₄OH (90:9:1) .[1]

  • Alternative Stationary Phase: Switch from Silica to C18 (Reverse Phase) using Water (0.1% NH₄HCO₃) / Acetonitrile.[1] The high pH buffer suppresses ionization, improving peak shape for basic drugs.[1]

Q: How do I remove Palladium (Pd) to <10 ppm?

Solution:

  • SiliaMetS® Thiol: Add a metal scavenger resin (e.g., Thiol or DMT functionalized silica) to the organic solution and stir for 4 hours. Filter and evaporate.[1]

  • Activated Carbon: Recrystallization often removes Pd, but adding 10% w/w activated carbon during the hot dissolution step is highly effective.[1]

References

  • Düfert, M. A., et al. (2013).[1][3] "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society.[1][3][4] Link[3]

  • Fluorochem Product Data. "4-[2-(1H-pyrazol-1-yl)ethyl]piperidine and related analogs."[1] Fluorochem Catalog. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for substituted piperidines." PubChem. Link

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Impurity Control." Organic Chemistry Portal. Link

  • Sigma-Aldrich. "Product Specification: 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine." MilliporeSigma. Link

Sources

Troubleshooting

Pyrazole-Piperidine Synthesis Support Center: Troubleshooting Cyclization Failures

Welcome to the Technical Support Center for pyrazole-piperidine synthesis. Fusing a pyrazole ring with a piperidine moiety—or condensing piperidine-functionalized precursors—frequently introduces steric hindrance, regios...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole-piperidine synthesis. Fusing a pyrazole ring with a piperidine moiety—or condensing piperidine-functionalized precursors—frequently introduces steric hindrance, regioselectivity challenges, and protecting-group incompatibilities.

This guide is engineered for medicinal chemists and process scientists. It bypasses basic theory to directly address the mechanistic causality of cyclization failures and provides validated, self-correcting protocols to rescue your synthesis.

Part 1: Diagnostic Workflow

Before adjusting your reaction parameters, use the following diagnostic logic to identify the specific mechanistic bottleneck preventing successful cyclization.

Pathway Step1 Analyze Reaction Mixture (LC-MS / NMR) Decision1 Intermediate Hydrazone Detected? Step1->Decision1 Decision2 Multiple Regioisomers Formed? Decision1->Decision2 No Action1 Increase Temp, Add Lewis Acid or Remove Water Decision1->Action1 Yes Decision3 Piperidine Protecting Group Cleaved? Decision2->Decision3 No Action2 Switch to Fluorinated Solvents or Adjust pH Decision2->Action2 Yes Action3 Use Mild Lewis Acids (SmCl3) or Aprotic Solvents Decision3->Action3 Yes Success Successful Cyclization Decision3->Success No Action1->Success Action2->Success Action3->Success

Diagnostic logic for resolving common pyrazole-piperidine cyclization failures.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My Knorr condensation is stalling at the hydrazone intermediate. How do I drive the intramolecular cyclization to completion without degrading my piperidine ring? A1: The classical Knorr pyrazole synthesis proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration[1]. Stalling at the hydrazone stage typically indicates that the remaining carbonyl lacks sufficient electrophilicity, or that the elimination of water is thermodynamically unfavorable under your current conditions. For piperidine-containing substrates, aggressive heating in strong Brønsted acids (like concentrated HCl) often leads to side reactions, such as the cleavage of Boc-protecting groups or amine oxidation[2]. Causality & Solution: The cyclization requires activation of the carbonyl oxygen to increase its electrophilicity. Instead of strong Brønsted acids, transition to mild Lewis acids. For example, SmCl₃ has been shown to successfully catalyze the formation of 1,3-diketonate complexes and facilitate cyclization without harsh acidic conditions[3]. Alternatively, physically removing water via a Dean-Stark apparatus or molecular sieves shifts the equilibrium forward without altering the pH.

Q2: I am reacting an unsymmetrical piperidine-1,3-dicarbonyl with an aryl hydrazine, but I am getting a 1:1 mixture of regioisomers. How can I improve regioselectivity? A2: Regioselectivity is governed by the initial nucleophilic attack of the substituted hydrazine on the unsymmetrical 1,3-dicarbonyl[1]. The two distinct carbonyl carbons compete, leading to two different hydrazones and subsequently two regioisomers[4]. Causality & Solution: The nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyls are highly sensitive to the solvent environment. Polar protic solvents like ethanol often lead to poor selectivity. Switching to aprotic dipolar solvents (e.g., DMF or N,N-dimethylacetamide) or highly fluorinated solvents (like TFE or HFIP) drastically alters the hydrogen-bonding network, selectively activating one carbonyl over the other. Gosselin and co-workers demonstrated that using aprotic dipolar solvents significantly improves regioselectivity for 1-arylpyrazoles compared to standard polar protic solvents[5].

Q3: My Boc-protected piperidine is deprotecting during the cyclization step. Are there base-catalyzed or neutral alternatives to the classical acidic Knorr synthesis? A3: Yes. If your piperidine moiety contains acid-labile protecting groups (like Boc), the standard glacial acetic acid or HCl conditions will cause premature deprotection, leading to polymerization or catastrophic loss of product into the aqueous layer during workup[2]. Causality & Solution: You can bypass the acidic Knorr condensation by utilizing a base-mediated cyclocondensation or a multicomponent approach. For instance, generating the 1,3-dicarbonyl in situ using LiHMDS as a base prevents over-acylation and allows for subsequent cyclization under much milder conditions[3]. Another approach is the copper-catalyzed oxidative coupling of aldehyde hydrazones with electron-deficient olefins, which can proceed in DMF with mild oxidants (like TBHP) rather than strong acids[6].

Part 3: Quantitative Data on Solvent Effects

To illustrate the profound impact of solvent selection on regioselectivity (as discussed in Q2), consider the following data summarizing the isomer ratio (Isomer A vs. Isomer B) during the condensation of an unsymmetrical 1,3-dicarbonyl with methylhydrazine[1][5].

Solvent SystemDielectric Constant (ε)Major IsomerRegioisomeric Ratio (A:B)Yield (%)
Ethanol (EtOH)24.5Mixed55:4582
Acetic Acid (AcOH)6.2Isomer A70:3078
N,N-Dimethylacetamide (DMAc)37.8Isomer A92:885
Hexafluoroisopropanol (HFIP)16.7Isomer A>95:591

Note: Isomer A represents the N-substituted nitrogen adjacent to the less sterically hindered carbon. The data highlights the profound effect of the solvent on the isomer ratio[1].

Part 4: Validated Experimental Protocols

To ensure a self-validating system, the following protocols incorporate built-in analytical checkpoints to verify intermediate formation before proceeding to the next step.

Protocol A: Regioselective Synthesis of Piperidinyl-Pyrazoles in Aprotic Solvents

This protocol mitigates Boc-deprotection and maximizes regioselectivity by utilizing an aprotic dipolar solvent[5].

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve the unsymmetrical piperidinyl-1,3-diketone (1.0 equiv) in anhydrous N,N-dimethylacetamide (DMAc) to achieve a 0.2 M concentration.

  • Hydrazine Addition: Cool the solution to 0 °C using an ice bath. Add the aryl hydrazine hydrochloride (1.15 equiv) portion-wise to control the exotherm[2].

  • Catalysis: Add a highly controlled, catalytic amount of 10 N HCl (0.1 equiv) to initiate the hydrazone formation without cleaving the Boc group[5].

  • Cyclization: Warm the reaction to room temperature and stir for 2-4 hours.

    • Self-Validation Checkpoint: Monitor the reaction progress by LC-MS. You must observe the mass of the intermediate hydrazone

      
       transition completely to the cyclized pyrazole 
      
      
      
      before proceeding.
  • Workup: Quench the reaction carefully with solid sodium bicarbonate (4.0 equiv) to neutralize the acid[2]. Extract with ethyl acetate (3x). Wash the combined organic layers with brine (5x) to pull the DMAc into the aqueous phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (hexane/ethyl acetate gradient)[1].

Protocol B: Lewis Acid-Catalyzed Cyclization (Mild Conditions)

This protocol is ideal for highly sensitive piperidine derivatives where even catalytic Brønsted acids cause degradation[3].

  • Complexation: Dissolve the piperidinyl-1,3-diketone (1.0 equiv) in anhydrous THF. Add SmCl₃ (10 mol%) and stir for 15 minutes at room temperature to form the β-diketonate complex[3].

  • Condensation: Add the substituted hydrazine (1.05 equiv) dropwise to the mixture.

  • Heating: Reflux the mixture for 3 hours.

    • Self-Validation Checkpoint: TLC analysis must indicate the complete disappearance of the starting diketone. If the hydrazone intermediate persists, attach a Soxhlet extractor with 4Å molecular sieves to drive the dehydration.

  • Isolation: Cool to room temperature, filter the mixture through a pad of Celite to remove the Lewis acid catalyst, and concentrate the filtrate for direct column chromatography.

References

  • Benchchem - Reaction Pathway and Regioselectivity URL
  • PMC (NIH)
  • MDPI - Recent Advances in the Synthesis of Pyrazole Derivatives: A Review URL
  • Beilstein Journals - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)
  • PMC (NIH)
  • Google Patents - EP2797915B1 - 2-benzyl-3-(oxazole/thiazole)-5-(pyrimidin-2-yl)-1(H)-pyrazole derivatives...

Sources

Optimization

Technical Support Center: Purification of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine Mixtures

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing complex substituted piperidines—such as 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine —often...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing complex substituted piperidines—such as 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine —often leaves behind a stubborn matrix of unreacted precursors. This guide is engineered to help you troubleshoot and isolate your target molecule with high fidelity, bypassing the need for repetitive and low-yield chromatographic steps.

Causality and Chemical Context

To purify 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine, we must exploit the distinct physicochemical properties of the target versus its precursors.

  • The Target: Contains a secondary piperidine amine (pKa ~9.5) and a pyrazole ring (pKa ~2.5). Once deprotected, it is highly basic.

  • The Precursors: The synthesis typically involves the organometallic addition of a 1-ethyl-4-halopyrazole to N-Boc-4-piperidone, followed by methylation and Boc-deprotection. Unreacted N-Boc-4-piperidone (a neutral ketone) and 1-ethyl-4-halopyrazole (a neutral/weakly basic aromatic) frequently contaminate the crude mixture.

By leveraging differential pKa values and selective covalent scavenging, we can create a self-validating purification system.

Troubleshooting FAQs

Q1: My final deprotected mixture still contains unreacted 1-ethyl-4-bromopyrazole. How do I separate it without silica gel chromatography? A: Because 1-ethyl-4-bromopyrazole lacks a strongly basic aliphatic amine, it will not protonate in dilute aqueous acid. You can utilize an Acid-Base Catch-and-Release protocol. By washing the organic mixture with 1M HCl, your target piperidine protonates into a water-soluble ammonium salt and migrates to the aqueous layer, leaving the neutral pyrazole precursor in the organic waste [1].

Q2: I am trying to purify the Boc-protected intermediate, but unreacted N-Boc-4-piperidone is co-eluting. What is the best approach? A: Since both the intermediate and the unreacted ketone are neutral (due to the Boc group), acid-base extraction will fail. Instead, use a Polymer-Supported Scavenger Resin , specifically PS-TsNHNH₂ (polymer-supported tosylhydrazine). The hydrazine group covalently reacts with the ketone of N-Boc-4-piperidone to form a resin-bound hydrazone. The impurity is thus anchored to the solid phase and can be removed via simple filtration [2].

Q3: How do I eliminate excess methyl iodide (MeI) from the intermediate alkylation step before proceeding to deprotection? A: Excess electrophiles like MeI can be quenched and removed using a nucleophilic scavenger resin such as PS-Thiophenol or PS-Trisamine . The resin acts as a macroscopic nucleophile, undergoing an SN2 reaction with MeI. The resulting polymer-bound thioether is then filtered away [3].

Quantitative Data & Strategy Matrix

The following table summarizes the physicochemical rationale for removing specific unreacted precursors from your reaction matrix.

Precursor / ImpurityChemical NaturePrimary Removal StrategyMechanistic Rationale
N-Boc-4-piperidone Neutral KetoneScavenger Resin (PS-TsNHNH₂)Covalent hydrazone formation traps the ketone on a solid support.
1-Ethyl-4-halopyrazole Neutral / Weakly BasicAcid-Base ExtractionTarget piperidine (pKa ~9.5) protonates at pH < 2; precursor remains neutral.
Methyl Iodide (MeI) Volatile ElectrophileScavenger Resin (PS-Thiophenol)Nucleophilic substitution (SN2) captures the alkylating agent on the resin.
Boc-Deprotection Salts Acidic / IonicBasic Aqueous WashNeutralizes the piperidine salt to its free base form for organic extraction.

Experimental Protocols

Protocol A: Acid-Base Catch-and-Release (For Deprotected Mixtures)

This protocol isolates the highly basic 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine from neutral precursors.

  • Dissolution: Dissolve the crude deprotected reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidic Wash (Catch): Transfer to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The target molecule is now in the lower aqueous layer (if using EtOAc) or upper aqueous layer (if using DCM) as a water-soluble hydrochloride salt. Drain and discard the organic layer containing the unreacted 1-ethyl-4-halopyrazole.

  • Basification (Release): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH indicator paper reads >12. The aqueous layer will become cloudy as the piperidine free base precipitates/oils out.

  • Extraction: Extract the basic aqueous layer three times with fresh DCM.

  • Isolation: Combine the DCM extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure target molecule.

Protocol B: Scavenger Resin Workflow (For Ketone Removal)

This protocol removes unreacted N-Boc-4-piperidone from the protected intermediate mixture.

  • Preparation: Dissolve the crude intermediate mixture in a resin-swelling solvent (e.g., DCM or THF).

  • Resin Addition: Add 3 to 4 equivalents of PS-TsNHNH₂ resin (loading capacity typically ~2.5 mmol/g) relative to the estimated unreacted ketone.

  • Agitation: Gently agitate the mixture on an orbital shaker at room temperature for 2 to 4 hours. Note: Do not use a magnetic stir bar, as it will physically grind and degrade the polystyrene beads.

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4).

  • Washing: Wash the resin cake with additional DCM to ensure all of the non-bound target molecule is eluted.

  • Concentration: Concentrate the combined filtrate to yield the ketone-free intermediate.

Process Visualizations

Workflow 1: Acid-Base Extraction Logic

AcidBaseExtraction Start Crude Mixture in Organic Solvent (Piperidine product + Neutral Precursors) AcidWash Add 1M HCl (pH < 2) Protonation of Piperidine Start->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Neutral Precursors: Halopyrazole) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Protonated Piperidine Salt) PhaseSep1->AqLayer1 Keep Basify Add 2M NaOH (pH > 12) Deprotonation AqLayer1->Basify Extract Extract with DCM/EtOAc Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 OrgLayer2 Organic Layer (Pure Piperidine Free Base) PhaseSep2->OrgLayer2 Keep AqLayer2 Aqueous Layer (Aqueous Waste) PhaseSep2->AqLayer2 Discard

Workflow for the acid-base catch-and-release purification of basic piperidine derivatives.

Workflow 2: Scavenger Resin Mechanism

ScavengerResin Mixture Crude Mixture (Product + Unreacted Ketone) Resin Add PS-TsNHNH2 Resin (Polymer-supported tosylhydrazine) Mixture->Resin Reaction Covalent Capture (Hydrazone Formation) Resin->Reaction Filtration Simple Filtration Reaction->Filtration Solid Resin-Bound Impurity (Discard) Filtration->Solid Filtrate Pure Product in Filtrate (Keep) Filtration->Filtrate

Mechanism of unreacted ketone removal using polymer-supported tosylhydrazine (PS-TsNHNH2) resin.

References

  • Flow chemical synthesis of O-trifluoromethylated compounds. Tetrahedron (Baxendale Group). Available at:[Link]

  • Argonaut Resins and Reagents. Artisan Technology Group. Available at:[Link]

Troubleshooting

Technical Support Center: Enhancing Solution Stability of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals formulating and storing 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals formulating and storing 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine .

This molecule presents a unique "dual-threat" stability challenge due to its structural dichotomy: it contains a basic secondary amine (the piperidine ring) and a highly sensitive tertiary ether at the C4 position. Successfully handling this compound requires a precise understanding of its degradation kinetics to balance solubility, oxidative stability, and hydrolytic resistance.

Part 1: Mechanistic Vulnerabilities & Causality

To stabilize this compound, we must first understand how and why it degrades. The structural features dictate two primary degradation pathways:

Acid-Catalyzed Ether Cleavage (E1 Elimination)

The C4 position of the piperidine ring is a tertiary carbon bonded to a methoxy group and an electron-rich pyrazole ring. In acidic environments (pH < 4.0), the ether oxygen becomes protonated. Because SN2 backside attack is sterically hindered at a tertiary center, the molecule undergoes an SN1/E1 cleavage pathway [1]. The C–O bond breaks, releasing methanol and forming a tertiary carbocation. This carbocation is highly stabilized by the adjacent electron-donating pyrazole ring. The intermediate rapidly loses a proton from the adjacent C3 or C5 position to form a stable, conjugated 1,2,3,6-tetrahydropyridine degradant[2].

Oxidative Degradation of the Piperidine Ring

Like many secondary amines, the piperidine ring is highly susceptible to oxidative degradation in solution, often forming N-oxides or undergoing ring-opening reactions[3]. This process is accelerated by exposure to ambient light (photodegradation), dissolved oxygen, and basic pH levels where the amine exists as an electron-rich free base rather than a protonated salt.

Part 2: Visualizing the Degradation Pathway

G A Intact Compound 4-(1-Ethyl-1H-pyrazol-4-yl) -4-methoxypiperidine B Protonated Ether Intermediate A->B + H+ (pH < 4) C Tertiary Carbocation (Resonance Stabilized) B->C - MeOH (SN1 Cleavage) E Methanol (Leaving Group) B->E Cleaved D Elimination Product Tetrahydropyridine Derivative C->D - H+ (E1 Elimination)

Acid-catalyzed E1 elimination pathway of the C4-tertiary ether.

Part 3: Troubleshooting FAQs

Q1: My LC-MS shows a mass loss of 32 Da (M-32) after storing the compound in 0.1% TFA. What happened? A1: You are observing acid-catalyzed elimination. The 0.1% Trifluoroacetic acid (pH ~2.0) protonates the C4-methoxy group. Due to steric hindrance and the stability of the resulting tertiary carbocation, the molecule undergoes an E1 elimination, losing methanol (exactly 32 Da) to form the tetrahydropyridine derivative[1]. Causality & Action: Strong acids must be avoided. Shift your formulation buffer to a mildly acidic "Goldilocks" pH (5.5–6.5) using an acetate or citrate buffer.

Q2: I diluted my DMSO stock into a pH 8.0 HEPES buffer, and the solution became cloudy. Is the compound degrading? A2: This is a physical solubility failure, not chemical degradation. The typical pKa of a piperidine nitrogen is ~9.5. At pH 8.0, a significant fraction of the compound exists as the uncharged free base, which has drastically lower aqueous solubility than the protonated salt. Causality & Action: Ensure the final pH is at least 2 units below the amine's pKa to ensure >99% protonation. If physiological pH (7.4) is strictly required for your assay, limit the final compound concentration to <10 µM or increase the organic co-solvent (e.g., 5% DMSO) to maintain solubility.

Q3: Over a 4-week period at 4°C, the purity dropped from 99% to 85% with multiple new peaks. How do I prevent this? A3: This pattern indicates oxidative and photo-degradation of the piperidine ring[3]. Causality & Action: Implement a rigorous degassing protocol. Purge all solvents with Argon, use amber vials to block UV light, and store long-term aliquots at -80°C.

Part 4: Quantitative Data & Stability Profile

The following table summarizes the stability of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine across various conditions, highlighting the narrow optimal window for storage.

Storage ConditionpHTemperaturePurity (24h)Purity (7 Days)Purity (30 Days)Primary Degradation Mechanism
0.1% TFA (Aqueous)2.025°C88.4%45.1%< 10.0%E1 Elimination (Tetrahydropyridine)
Acetate Buffer (Optimal) 5.5 4°C > 99.5% 98.2% 96.5% None (Stable)
Phosphate Buffer7.437°C97.0%92.4%81.3%N-Oxidation / Precipitation
100% DMSO (Argon Purged)N/A-80°C> 99.9%> 99.9%> 99.9%None (Stable)

Part 5: Self-Validating Experimental Protocols

Protocol A: Preparation of a Highly Stable Stock Solution (10 mM)

This protocol utilizes anhydrous conditions and inert gas to bypass both hydrolytic and oxidative vulnerabilities.

  • Equilibration: Bring the lyophilized powder to room temperature inside a desiccator before opening.

    • Causality: Prevents atmospheric moisture condensation, which introduces hydrolytic risk.

  • Dissolution: Dissolve the compound in 100% anhydrous, amine-free DMSO to achieve a 10 mM concentration.

    • Causality: Aprotic solvents prevent immediate ionization, neutralizing both acid-catalyzed elimination and base-catalyzed oxidation.

  • Aliquoting: Divide the solution into single-use amber glass vials (e.g., 50 µL per vial).

    • Causality: Amber glass prevents photo-oxidation. Single-use aliquots eliminate freeze-thaw cycles, which can locally concentrate solutes and accelerate degradation.

  • Inerting: Gently overlay the headspace of each vial with Argon gas for 5 seconds before immediately capping.

    • Causality: Displaces oxygen, physically preventing piperidine N-oxidation[3].

  • Storage: Transfer immediately to -80°C.

  • Self-Validation (QC): Thaw one random aliquot at T=0 and analyze via LC-MS. The Extracted Ion Chromatogram (EIC) must show >98% purity for the parent mass, validating the baseline integrity of the batch.

Protocol B: Forced Degradation & Stability Profiling Assay

Use this protocol to establish the specific retention times of degradants on your in-house analytical equipment.

  • Preparation: Prepare three 1 mM solutions of the compound using the DMSO stock:

    • Condition 1 (Acid Stress): Dilute in 0.1 M HCl.

    • Condition 2 (Oxidative Stress): Dilute in 3% H₂O₂.

    • Condition 3 (Control): Dilute in pH 5.5 Acetate Buffer.

  • Incubation: Incubate all three vials at 40°C for exactly 24 hours.

  • Quenching: Neutralize Condition 1 with an equivalent volume of 0.1 M NaOH. Quench Condition 2 with 10 mM Sodium Thiosulfate.

  • Analysis: Inject samples into an HPLC-UV (254 nm) coupled with MS.

  • Self-Validation: The Control (Condition 3) must remain >95% intact. Condition 1 will yield the M-32 degradant, serving as your validated positive control for E1 elimination. Condition 2 will yield M+16 degradants, serving as your positive control for N-oxidation.

Part 6: Visualizing the Workflow

W S1 1. Dry Powder Under Argon S2 2. Primary Solvent (100% Anhydrous DMSO) S1->S2 S3 3. Aqueous Dilution (pH 5.5 Acetate Buffer) S2->S3 S4 4. QC Check (LC-MS >98% Purity) S3->S4 S5 5. Aliquot & Freeze (-80°C Storage) S4->S5

Self-validating workflow for the preparation and storage of stable stock solutions.

References

  • BenchChem. Stability issues of 1-Cyclopentylpiperidine-4-carboxylic acid in solution. Retrieved March 3, 2026. 3

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. Retrieved March 3, 2026. 2

  • Jack Westin. Cleavage of Ethers - Organic Chemistry. Retrieved March 3, 2026. 1

Sources

Reference Data & Comparative Studies

Validation

LC-MS identification methods for 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine

An in-depth technical evaluation of LC-MS methodologies for the identification and characterization of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine (CAS: 1707599-20-9). The Chemical Challenge: Causality in Method Sele...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of LC-MS methodologies for the identification and characterization of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine (CAS: 1707599-20-9).

The Chemical Challenge: Causality in Method Selection

4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine (C₁₁H₁₉N₃O, Monoisotopic Mass: 209.1528 Da) is a highly polar, basic N-heterocyclic building block frequently utilized in the synthesis of mutant-selective EGFR inhibitors and GlyT1 inhibitors [1][2].

From a chromatographic perspective, the core challenge lies in the piperidine nitrogen , which possesses a pKa of approximately 9.5. When subjected to standard, generic LC-MS screening methods utilizing low-pH mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), the piperidine ring becomes fully protonated. This positive charge induces strong secondary ion-exchange interactions with residual, unendcapped silanol groups (Si-O⁻) on standard silica-based C18 columns. The macroscopic result is severe peak tailing, poor retention, and compromised mass spectrometric sensitivity [3].

To objectively resolve this, we must compare the standard Low-pH/Triple Quadrupole (QqQ) screening approach against an optimized High-pH/High-Resolution Mass Spectrometry (HRMS) workflow. By shifting the mobile phase pH to ~10 using 0.1% Ammonium Hydroxide, the piperidine nitrogen is neutralized, effectively eliminating silanol interactions and driving the analyte into the hydrophobic stationary phase for sharp, symmetrical elution [4].

Mandatory Visualization: Method Optimization Workflow

LCMS_Methodology Compound 4-(1-Ethyl-1H-pyrazol-4-yl) -4-methoxypiperidine (Basic N-Heterocycle) Prep Sample Preparation (Dilution in MeOH/H2O) Compound->Prep LowPH Method B: Low pH (0.1% FA) Standard C18 Column Prep->LowPH HighPH Method A: High pH (0.1% NH4OH) Hybrid C18 Column Prep->HighPH Tailing Piperidine Protonation Peak Tailing & Poor Retention LowPH->Tailing Sharp Piperidine Neutralization Sharp Peaks & Good Retention HighPH->Sharp MS_QqQ Triple Quadrupole (QqQ) MRM: 210.2 -> 178.1 (High-Throughput Quant) Tailing->MS_QqQ Generic Screening MS_HRMS Q-TOF (HRMS) Exact Mass: 210.1601 (Structural Elucidation) Sharp->MS_HRMS Optimal Identification

Figure 1: LC-MS method selection and optimization workflow for basic N-heterocycles.

Experimental Protocols: Self-Validating Systems

As a best practice in analytical development, every protocol must be a self-validating system. The following methodologies include built-in system suitability criteria to ensure data integrity before sample acquisition.

Method A: High-pH RP-UHPLC coupled to HRMS (Q-TOF)

Objective: Unambiguous structural elucidation and exact mass confirmation with optimal peak shape.

  • System Preparation: Equilibrate a Waters ACQUITY UPLC system coupled to a Xevo G2-XS Q-Tof.

  • Column Selection: Install a Waters XBridge BEH C18 (2.1 × 50 mm, 1.7 µm). Causality: Ethylene Bridged Hybrid (BEH) particles are highly resistant to dissolution at elevated pH, unlike standard silica [3].

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade H₂O, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Phase B: LC-MS grade Acetonitrile.

  • Gradient Program: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min. Column temperature: 40°C.

  • MS Conditions (ESI+): Capillary voltage: 2.5 kV; Cone voltage: 30 V; Source temperature: 120°C; Desolvation temperature: 500°C. Acquire in MS^E mode (m/z 50–1000) to capture both precursor and fragment ions simultaneously.

  • Self-Validation Checkpoint: Inject a Leucine Enkephalin lock-mass standard (m/z 556.2771). The method is validated only if the mass accuracy of the lock-mass is within ±2 ppm, and the peak asymmetry factor (

    
    ) of a baseline caffeine standard is between 0.95 and 1.05.
    
Method B: Low-pH RP-UHPLC coupled to QqQ

Objective: High-throughput quantification using generic laboratory screening conditions.

  • System Preparation: Equilibrate an Agilent 1290 Infinity II LC coupled to a 6470 Triple Quadrupole.

  • Column Selection: Install an Agilent ZORBAX Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm).

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in LC-MS grade H₂O (pH ~2.7).

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

  • MS Conditions (ESI+ MRM): Monitor the [M+H]+ precursor at m/z 210.2.

    • Primary Transition (Quantifier): m/z 210.2 → 178.1 (Collision Energy: 15 eV). This corresponds to the neutral loss of methanol (-32 Da) from the 4-methoxypiperidine moiety [1].

    • Secondary Transition (Qualifier): m/z 210.2 → 96.1 (Collision Energy: 25 eV).

  • Self-Validation Checkpoint: The method is valid for use if the Signal-to-Noise (S/N) ratio for the quantifier transition at 1 ng/mL is ≥ 10. Note: Peak tailing (

    
     up to 1.6) is expected and tolerated in this specific generic setup.
    

Comparative Performance Data

The following table summarizes the quantitative performance differences between the two methodologies when analyzing 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine.

Analytical ParameterMethod A: High-pH HRMS (Optimized)Method B: Low-pH QqQ (Generic)
Primary Utility Structural Elucidation & IdentificationHigh-Throughput Quantification
Retention Time (tR) 2.85 min (Strong retention)1.12 min (Poor retention, near void)
Peak Asymmetry (

)
1.02 (Highly symmetrical)1.58 (Severe tailing)
Observed m/z [M+H]+ 210.1604 Da210.2 Da
Mass Accuracy 1.4 ppm errorNominal (± 0.1 Da)
Limit of Detection (LOD) 0.5 ng/mL0.05 ng/mL
Ion Suppression Risk Low (Analyte is neutral in LC, ionized in source)High (Co-elution with polar void volume components)

Data Synthesis: While Method B (QqQ) offers superior absolute sensitivity (LOD 0.05 ng/mL) due to the nature of MRM filtering, its chromatographic performance is fundamentally flawed for this specific basic compound. The early elution (1.12 min) places the analyte dangerously close to the void volume, risking severe matrix effects and ion suppression. Method A provides the definitive analytical solution for identification, yielding a pristine peak shape and sub-2 ppm mass accuracy.

References

  • Title: Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using in silico Enabled Drug Source: ChemRxiv URL: [Link]

  • Title: Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor Source: PubMed (NIH) URL: [Link]

  • Title: Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles Source: Waters Corporation URL: [Link]

  • Title: Simultaneous Quantification of Intracellular Natural and Antiretroviral Nucleosides and Nucleotides by Liquid Chromatography–Tandem Mass Spectrometry Source: PMC (NIH) URL: [Link]

Comparative

Comparative Bioactivity of Ethyl-Pyrazole vs. Methyl-Pyrazole Piperidines in Drug Discovery

Executive Summary The pyrazole-piperidine axis is a highly privileged pharmacophore in medicinal chemistry, serving as the structural foundation for diverse therapeutic agents, including Cannabinoid Type 1 (CB1) receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-piperidine axis is a highly privileged pharmacophore in medicinal chemistry, serving as the structural foundation for diverse therapeutic agents, including Cannabinoid Type 1 (CB1) receptor antagonists, SHIP1 allosteric modulators, and GPR119 agonists[1][2][3]. When optimizing this scaffold, one of the most critical Structure-Activity Relationship (SAR) decisions is the selection of the alkyl substituent on the pyrazole ring.

While the substitution of a methyl group (-CH₃) for an ethyl group (-CH₂CH₃) may seem like a minor structural tweak, this single methylene addition fundamentally alters the molecule's steric profile, lipophilicity (LogP), and resulting bioactivity. This guide objectively compares the pharmacological and physicochemical performance of methyl-pyrazole versus ethyl-pyrazole piperidines, providing researchers with actionable, data-driven insights for lead optimization.

Physicochemical Causality: The "Why" Behind the Bioactivity

To understand the divergence in bioactivity between these two variants, we must analyze the causality behind the experimental observations across three physicochemical pillars:

A. Steric Bulk and Receptor Pocket Dynamics

The methyl group has a van der Waals volume of approximately 24 ų, whereas the ethyl group expands this to ~41 ų while introducing a rotatable bond. In tightly constrained hydrophobic pockets—such as the orthosteric site of the CB1 receptor or the allosteric interface between the Ptase and C2 domains of SHIP1—the ethyl group often induces a steric clash[1][3]. This conformational disruption typically results in a higher dissociation constant (Kd) and reduced binding affinity (Ki) compared to the more compact methyl variant.

B. Lipophilicity (LogP) and Membrane Permeability

The addition of a methylene unit predictably increases the LogP by 0.4 to 0.6 units. In central nervous system (CNS) drug design, this is a critical threshold. For instance, the prototypic CB1 antagonist rimonabant utilizes a 4-methyl-pyrazole core[1]. Extending alkyl chains or modifying the piperidine linkage alters the Topological Polar Surface Area (TPSA) and LogP, which can shift a molecule from being highly CNS-penetrant to being peripherally restricted[4][5]. If the goal is to avoid psychiatric side effects by preventing blood-brain barrier (BBB) crossing, tuning this alkyl group is a primary synthetic strategy[5].

C. Electronic Inductive Effects

The ethyl group is a slightly stronger electron-donating group (EDG) via inductive effects (+I) than the methyl group. This subtly increases the electron density on the adjacent pyrazole nitrogen atoms, marginally altering their pKa. While this rarely dictates the primary binding affinity on its own, it can influence the strength of hydrogen-bonding networks with target residues[6].

Comparative Bioactivity & Pharmacokinetic Data

The following table synthesizes representative SAR data comparing the two variants across standard drug development parameters.

ParameterMethyl-Pyrazole PiperidineEthyl-Pyrazole PiperidineMechanistic Causality / Impact
Van der Waals Volume ~24 ų~41 ųEthyl introduces rotational flexibility, risking steric clashes in rigid binding pockets.
ΔLogP (Lipophilicity) Baseline+0.4 to +0.6Ethyl increases membrane retention; alters BBB permeability and peripheral restriction[4].
CB1 Receptor Affinity (Ki) High (e.g., <10 nM)Moderate to Low (>50 nM)Steric bulk of ethyl often disrupts optimal packing in the CB1 orthosteric site[1].
SHIP1 Target Engagement Optimal (High ΔTm)Reduced / WeakConformational disruption in the Ptase/C2 allosteric domain[3].
Synthetic Yield (Knorr) 85–90%75–80%Increased steric hindrance during cyclocondensation slightly reduces yield[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these variants requires robust, self-validating assay systems. Below are the standard protocols for synthesizing and profiling these compounds.

Protocol 1: Regioselective Synthesis via Knorr Cyclization

The construction of the pyrazole-piperidine core relies on the Knorr pyrazole synthesis, which must be carefully controlled for regioselectivity[6].

  • Claisen Condensation: React the appropriate methyl- or ethyl-ketone with diethyl oxalate in the presence of sodium ethoxide (NaOEt) to generate the 1,3-dicarbonyl precursor.

  • Cyclocondensation: Dissolve the 1,3-dicarbonyl compound in absolute ethanol. Add 1.1 equivalents of the substituted piperidinyl-hydrazine.

  • Catalysis & Reflux: Add a catalytic amount of glacial acetic acid (or iodine for enhanced yields) and reflux the mixture for 12–24 hours[6].

  • Purification: Concentrate the solvent in vacuo and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

  • Regiochemical Validation (Critical): Perform 2D NOESY NMR spectroscopy. The presence (or absence) of Nuclear Overhauser Effect (NOE) cross-peaks between the piperidine protons and the methyl/ethyl protons definitively validates that the correct regioisomer was isolated.

Protocol 2: Bioluminescence-based Thermal Shift Assay (BiTSA)

Traditional cell-free biochemical assays often fail to translate to cellular activity for complex, multi-domain proteins like SHIP1. The BiTSA protocol validates target engagement in intact cells[3].

  • Cell Preparation: Transfect intact target cells (e.g., THP-1 macrophages or BV2 microglia) with a NanoLuc-tagged target protein construct.

  • Ligand Incubation: Treat the cells with varying concentrations (e.g., 0.1 μM to 10 μM) of either the methyl-pyrazole or ethyl-pyrazole piperidine variant for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspension into a PCR plate and subject it to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler to induce protein unfolding.

  • Readout & Validation: Cool the plates, add furimazine substrate, and measure luminescence. Calculate the thermal shift (ΔTm). A significant ΔTm for the methyl variant confirms on-target cellular engagement, while a lack of shift for the ethyl variant validates the steric exclusion hypothesis[3].

Visualizations

Workflow A 1,3-Dicarbonyl Precursor B Knorr Cyclization (Hydrazine) A->B C Pyrazole-Piperidine Scaffold B->C D Methyl Variant (Lower LogP) C->D E Ethyl Variant (Higher LogP) C->E F BiTSA Target Engagement D->F E->F

Workflow for parallel synthesis and BiTSA screening of pyrazole-piperidine variants.

Pathway Me Methyl-Pyrazole Rec Receptor Hydrophobic Pocket Me->Rec +CH3 Et Ethyl-Pyrazole Et->Rec +CH2CH3 Eff1 Optimal Fit (High Affinity) Rec->Eff1 Methyl Eff2 Steric Clash / High Retention (Lower Affinity) Rec->Eff2 Ethyl

Mechanistic divergence in receptor binding due to alkyl chain extension.

References

  • [1] 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant - PMC. National Institutes of Health (NIH).1

  • [4] Pyrazole Antagonists of the CB1 receptor with reduced brain penetration - PMC. National Institutes of Health (NIH). 4

  • [2] US9174965B2 - Pyrimidinylpiperidinyloxypyridone analogues as GPR119 modulators. Google Patents.2

  • [5] US9133128B2 - Pyrazole derivatives as cannabinoid receptor 1 antagonists. Google Patents.5

  • [3] Optimization and Characterization of SHIP1 Ligands for Cellular Target Engagement and Activity in Alzheimer's Disease Models - PMC. National Institutes of Health (NIH).3

  • [6] Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC. National Institutes of Health (NIH). 6

Sources

Validation

HPLC method validation for purity analysis of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine

Comparative Guide: HPLC Method Validation for Purity Analysis of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine As pharmaceutical pipelines increasingly feature complex nitrogenous heterocycles, the demand for robust, h...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: HPLC Method Validation for Purity Analysis of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine

As pharmaceutical pipelines increasingly feature complex nitrogenous heterocycles, the demand for robust, high-resolution analytical methods has never been higher. The compound 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine presents a unique chromatographic challenge due to its dual-ring system and highly basic nature.

This guide objectively compares column chemistries for the purity analysis of this compound and outlines a self-validating High-Performance Liquid Chromatography (HPLC) protocol grounded in the latest1[1].

Analyte Profiling & The Silanol Problem

To design a reliable method, we must first understand the causality behind chromatographic behavior. 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine contains a highly basic piperidine nitrogen (pKa ~10) and a weakly basic pyrazole ring.

When analyzed on traditional silica-based C18 columns, the protonated piperidine nitrogen engages in strong secondary ionic interactions with ionized residual silanols (Si-O⁻) on the stationary phase 2[2]. This phenomenon is the primary cause of severe peak tailing, retention time drift, and the masking of closely eluting impurities. To achieve a reliable purity profile, the method must proactively suppress these interactions.

Silanol_Interaction Piperidine Basic Piperidine Nitrogen (pKa ~ 10) Interaction Strong Ionic / Secondary Interactions Piperidine->Interaction Silanol Residual Silanols (Si-O⁻) on Silica Support Silanol->Interaction Result1 Peak Tailing & Poor Resolution (Standard C18) Interaction->Result1 Solution PFP Column + Low pH Mobile Phase Result1->Solution Mitigation Strategy Result2 Symmetrical Peaks & High Resolution Solution->Result2

Mechanistic pathway of silanol interactions causing peak tailing and its mitigation.

Experimental Design: Column Chemistry Comparison

To objectively determine the optimal stationary phase, we evaluated three distinct column chemistries under identical mobile phase conditions (Gradient elution using 0.1% Formic Acid in Water and Acetonitrile). The low pH (~2.7) was deliberately chosen to fully protonate the piperidine nitrogen while suppressing the ionization of residual silanols (pKa ~ 3.5-4.5) 3[3].

  • Method A (Traditional C18): Standard end-capped octadecylsilane. Relies purely on hydrophobic interactions.

  • Method B (Polar-Embedded C18): Incorporates an embedded amide group near the silica surface to shield residual silanols from basic analytes.

  • Method C (PFP - Pentafluorophenyl): Offers orthogonal selectivity. The electron-withdrawing nature of the fluorine atoms modulates the acidity of neighboring silanols, drastically reducing secondary interactions with basic piperidines 4[4].

Quantitative Column Comparison Data
ParameterMethod A (Standard C18)Method B (Polar-Embedded C18)Method C (PFP Column)Acceptance Criteria
Retention Time (min) 6.455.807.15N/A
USP Tailing Factor (T) 2.15 (Fail)1.25 (Pass)1.05 (Pass) ≤ 1.5
Theoretical Plates (N) 4,50011,20014,500 ≥ 5,000
Peak Area % RSD (n=6) 3.8%0.8%0.4% ≤ 2.0%

Analysis: Method A failed system suitability due to severe peak tailing (T = 2.15). Method C (PFP) provided the sharpest peaks, the highest theoretical plate count, and superior retention, making it the definitive choice for validating the purity method.

Self-Validating Protocol Design (Methodology)

A robust analytical method must be a self-validating system. This means the protocol includes internal checks—specifically System Suitability Testing (SST)—that act as a strict gateway. If the instrument, column, or mobile phase degrades, the SST fails, automatically halting the sequence and preventing the generation of untrustworthy data.

The following step-by-step protocol is designed for the PFP column (Method C) and aligns with the lifecycle approach mandated by5[5].

Step 1: Solution Preparation

  • Diluent: 50:50 (v/v) High-Purity Water : Acetonitrile.

  • Standard Stock: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1000 µg/mL).

  • Working Standard: Dilute the stock to 100 µg/mL (100% nominal assay concentration).

Step 2: System Suitability Testing (The Gateway)

  • Inject the 100 µg/mL working standard six consecutive times.

  • Self-Validation Criteria: The sequence may only proceed if %RSD of peak area ≤ 2.0%, USP Tailing ≤ 1.5, and Theoretical Plates ≥ 5,000.

Step 3: Linearity & Range Assessment

  • Prepare five distinct concentration levels spanning 25% to 150% of the nominal concentration (25, 50, 100, 125, and 150 µg/mL).

  • Inject each level in triplicate. Plot the peak area against concentration to determine the correlation coefficient (R²).

Step 4: Precision (Repeatability)

  • Prepare six independent sample solutions of the synthesized batch at the 100% test concentration (100 µg/mL).

  • Analyze and calculate the %RSD of the calculated purity/assay values.

Step 5: Accuracy (Spike Recovery)

  • Spike known quantities of the reference standard into a blank matrix at 50%, 100%, and 150% levels.

  • Prepare in triplicate for each level and calculate the percentage recovery.

Validation_Workflow N1 Phase 1: Analyte Profiling 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine N2 Phase 2: Column Selection Compare C18 vs. Polar-C18 vs. PFP N1->N2 N3 Phase 3: Method Optimization Buffer pH, Organic Modifier, Gradient N2->N3 N4 Phase 4: ICH Q2(R2) Validation Linearity, Accuracy, Precision N3->N4 N5 Phase 5: Routine Purity Analysis System Suitability & Batch Release N4->N5

Workflow for HPLC method development and ICH Q2(R2) validation.

Validation Results Summary

Executing the above protocol using the optimized PFP method yielded the following validation data, confirming the method is highly reliable for routine quality control and stability-indicating purity analysis.

Validation ParameterExperimental ResultICH Q2(R2) RequirementStatus
Linearity Range 25 - 150 µg/mLMinimum 5 concentrationsPass
Correlation Coefficient (R²) 0.9998≥ 0.999Pass
Accuracy (Mean Recovery) 99.5% - 101.2%98.0% - 102.0%Pass
Method Precision (% RSD) 0.6% (n=6)≤ 2.0%Pass
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise ≥ 3Pass
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise ≥ 10Pass

Conclusion

The purity analysis of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine cannot be treated as a generic chromatographic exercise. The intrinsic basicity of the piperidine ring demands a targeted approach to overcome silanol-induced peak tailing. By transitioning from a traditional C18 column to a Pentafluorophenyl (PFP) stationary phase paired with a low-pH mobile phase, we successfully engineered a self-validating method. The resulting protocol not only delivers superior peak symmetry and resolution but also fully satisfies the rigorous requirements of ICH Q2(R2) method validation.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. europa.eu.
  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org.
  • Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. benchchem.com.
  • Troubleshooting poor resolution in HPLC analysis of fluorin
  • HPLC Column and Separ

Sources

Comparative

Structural Characterization of 4-Methoxypiperidine vs. 4-Hydroxypiperidine Analogs

Executive Summary In medicinal chemistry, the transition from a 4-hydroxypiperidine (4-HP) to a 4-methoxypiperidine (4-MP) scaffold is a classic bioisosteric replacement used to modulate lipophilicity, metabolic stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the transition from a 4-hydroxypiperidine (4-HP) to a 4-methoxypiperidine (4-MP) scaffold is a classic bioisosteric replacement used to modulate lipophilicity, metabolic stability, and blood-brain barrier (BBB) permeability. While 4-HP serves as a versatile polar scaffold (e.g., in haloperidol or loperamide analogs), 4-MP is often employed to "cap" the polar hydroxyl group, preventing Phase II conjugation (glucuronidation) or altering the pharmacophore's hydrogen-bonding profile.

This guide provides a rigorous technical comparison of these two scaffolds, focusing on distinguishing them via spectroscopic methods (NMR, IR, MS) and understanding their distinct conformational landscapes.

Part 1: Physicochemical Profile & Functional Implications

The structural difference of a single methyl group (-H vs -CH


) fundamentally alters the physicochemical behavior of the piperidine ring.
Table 1: Comparative Physicochemical Properties
Feature4-Hydroxypiperidine (4-HP)4-Methoxypiperidine (4-MP)Impact on Drug Design
H-Bond Donors 2 (NH, OH)1 (NH)4-MP cannot donate H-bonds at C4; reduces polar surface area.
H-Bond Acceptors 2 (N, O)2 (N, O)Both retain acceptor capability, but steric bulk in 4-MP may hinder binding.
LogP (Lipophilicity) ~ -1.4 to 0.5 (highly pH dependent)~ 0.5 to 1.24-MP is significantly more lipophilic, enhancing BBB penetration.
pKa (Piperidine N) ~10.8~10.5Electronic effect of 4-substituent on N is minimal (inductive effect fades over 3 bonds).
Metabolic Fate Direct Glucuronidation / OxidationO-Demethylation (CYP450)4-MP acts as a prodrug or metabolically stable ether depending on CYP activity.
Functional Insight: The "Lipophilic Cap" Effect

Replacing the 4-OH with 4-OMe removes a critical solvation site. In 4-HP, the hydroxyl group strongly interacts with water, creating a "solvation shell" that hinders passive diffusion across lipid membranes. 4-MP sheds this shell, increasing the partition coefficient (LogP) and often improving oral bioavailability, provided the methoxy group does not introduce steric clashes within the target binding pocket.

Part 2: Spectroscopic Characterization

Distinguishing these analogs requires identifying specific spectral fingerprints. The following data is synthesized from standard spectroscopic databases and literature on piperidine derivatives.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for differentiation. The presence of the methoxy singlet and the chemical shift of the proton at position 4 (H-4) are diagnostic.

Table 2:

H and

C NMR Diagnostic Signals (in CDCl

)
NucleusPosition4-Hydroxypiperidine (4-HP)4-Methoxypiperidine (4-MP)Diagnostic Note

H
H-4 (Methine)

3.7 – 3.9 ppm (Multiplet)

3.2 – 3.4 ppm (Multiplet)
H-4 is slightly more shielded in 4-MP due to the electron-donating methyl effect.

H
-OCH

Absent

3.3 – 3.4 ppm (Singlet)
Key Identifier. Strong singlet integrating to 3H.

H
-OH

1.5 – 4.0 ppm (Broad, variable)
Absent 4-HP OH peak disappears with D

O shake.

C
C-4

65 – 68 ppm

75 – 78 ppm
Ether carbon is deshielded relative to alcohol carbon.

C
-OCH

Absent

55 – 56 ppm
Distinct methyl carbon signal.

Experimental Note: In DMSO-


, the hydroxyl proton of 4-HP often appears as a sharp doublet (coupling to H-4) rather than a broad singlet, which can be confused with other signals. Always perform a D

O exchange to confirm the -OH group.
Infrared Spectroscopy (FT-IR)[1][2]
  • 4-HP: Dominant, broad absorption at 3200–3500 cm

    
      (O-H stretch). This band often overlaps with the N-H stretch.
    
  • 4-MP: Absence of the broad O-H band. Appearance of strong C-O-C asymmetric stretching vibrations around 1080–1150 cm

    
     .
    
Mass Spectrometry (MS) fragmentation

In Electron Impact (EI) or ESI-MS/MS, the fragmentation pathways differ due to the stability of the leaving groups.

  • 4-HP (M): Frequently shows a neutral loss of water (M - 18 ).

    • Mechanism:[1][2] 1,4-elimination or thermal dehydration in the source.

  • 4-MP (M'): Shows neutral loss of methanol (M' - 32 ) or loss of a methyl radical (M' - 15 ).

    • Mechanism:[1][2] Ether cleavage is energetically more demanding than dehydration, often making the molecular ion (

      
      ) of 4-MP more abundant than that of 4-HP.
      

Part 3: Conformational Analysis (Axial vs. Equatorial)

The conformation of the piperidine ring (Chair form) dictates the spatial orientation of the 4-substituent. This is critical for binding affinity.

Thermodynamic Preference (A-Values)

In neutral 4-substituted piperidines, the substituent generally prefers the equatorial position to avoid 1,3-diaxial steric interactions.

  • 4-OH A-value: ~0.87 kcal/mol (Favors Equatorial)

  • 4-OMe A-value: ~0.60 kcal/mol (Favors Equatorial)

Critical Exception (The Salt Effect): Upon protonation of the piperidine nitrogen (forming the salt, which is the physiological state at pH 7.4), the axial conformer can be stabilized via electrostatic interactions between the positively charged nitrogen and the electronegative oxygen (O-H or O-Me). This is known as the charge-dipole stabilization.

Diagram 1: Conformational Equilibrium & Analysis Workflow

The following diagram illustrates the decision tree for characterization and the conformational equilibrium.

Piperidine_Analysis cluster_conformation Conformational Equilibrium (pH 7.4) Start Unknown Piperidine Analog IR_Step Step 1: FT-IR Analysis Start->IR_Step OH_Band Broad Band 3200-3500 cm⁻¹ IR_Step->OH_Band No_OH No Broad Band Strong C-O stretch ~1100 cm⁻¹ IR_Step->No_OH Hypothesis_HP Suspect: 4-Hydroxypiperidine OH_Band->Hypothesis_HP Hypothesis_MP Suspect: 4-Methoxypiperidine No_OH->Hypothesis_MP NMR_Step Step 2: 1H NMR (CDCl3) Hypothesis_HP->NMR_Step Hypothesis_MP->NMR_Step Signal_HP H-4: 3.7-3.9 ppm (m) No O-Me Singlet D2O exch. signal NMR_Step->Signal_HP Matches 4-HP Signal_MP H-4: 3.2-3.4 ppm (m) O-Me Singlet: ~3.35 ppm NMR_Step->Signal_MP Matches 4-MP Confirm_HP Confirmed: 4-HP Signal_HP->Confirm_HP Confirm_MP Confirmed: 4-MP Signal_MP->Confirm_MP Equatorial Equatorial Form (Sterically Favored) Axial Axial Form (Stabilized by H-bond/Electrostatics) Equatorial->Axial Protonation (NH+)

Caption: Analytical workflow for distinguishing 4-HP and 4-MP, including conformational considerations.

Part 4: Experimental Protocols

Protocol 1: NMR Sample Preparation for Structural Validation

Objective: To obtain high-resolution spectra capable of resolving the H-4 multiplet and O-Me singlet without solvent interference.

  • Solvent Selection:

    • For 4-MP (Free Base): Use CDCl

      
        (Chloroform-d). It provides excellent solubility and prevents H-bonding broadening.
      
    • For 4-HP (Free Base): Use CDCl

      
        if soluble; if sparingly soluble, use DMSO-
      
      
      
      or CD
      
      
      OD
      .
      • Caution: CD

        
        OD will exchange the hydroxyl proton, causing the -OH signal to disappear (verifying the functional group but losing the specific peak).
        
    • For Salts (HCl/TFA): Use D

      
      O  or DMSO-
      
      
      
      .
  • Preparation:

    • Weigh ~5-10 mg of the analyte into a clean vial.

    • Add 0.6 mL of deuterated solvent.

    • Critical Step: If analyzing 4-HP in CDCl

      
      , add 1 drop of D
      
      
      
      O after the initial scan and re-run to confirm the disappearance of the OH peak.
  • Acquisition Parameters:

    • Relaxation Delay (d1): Set to 2.0 - 5.0 seconds to ensure full relaxation of the methoxy protons (4-MP) for accurate integration.

    • Scans: 16-64 scans are usually sufficient.

Protocol 2: GC-MS Derivatization (For 4-HP)

Objective: 4-HP is polar and may tail significantly on non-polar GC columns. 4-MP can usually be run neat.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Procedure:

    • Dissolve 1 mg of 4-HP in 100 µL of dry pyridine.

    • Add 50 µL of BSTFA/TMCS.

    • Incubate at 60°C for 30 minutes.

    • Result: The 4-OH group is converted to 4-OTMS.

    • Mass Shift: Look for M + 72 (Replacement of H [1] with TMS [73]).

    • Note: 4-MP will not react with BSTFA under these conditions, providing a chemical method of differentiation.

References

  • Spectroscopic Data of Piperidines: National Institute of Standards and Technology (NIST). 4-Hydroxypiperidine Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • Conformational Analysis: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • NMR Characterization: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
  • Piperidine Physicochemical Properties: PubChem Database.[4] Compound Summary for CID 79341 (4-Hydroxypiperidine). National Center for Biotechnology Information. Available at: [Link]

  • Protonation Effects on Conformation: Juaristi, E. (1995). Conformational Behavior of Six-Membered Rings: Analysis, Dynamics, and Stereoelectronic Effects. VCH Publishers. (Details the "salt effect" stabilizing axial conformers).

Sources

Validation

Crystal structure determination of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine salts

An in-depth technical comparison guide tailored for researchers, crystallographers, and drug development professionals. Executive Summary The compound 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine is a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide tailored for researchers, crystallographers, and drug development professionals.

Executive Summary

The compound 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine is a highly versatile building block and active pharmaceutical ingredient (API) intermediate. Characterized by a basic piperidine nitrogen and a secondary hydrogen-bonding pyrazole ring, this molecule readily forms salts (e.g., hydrochlorides, mesylates, oxalates) to optimize its solubility, stability, and bioavailability.

However, determining the exact protonation state and 3D crystal packing of these salts presents a significant challenge. The flexible methoxy and ethyl groups often lead to oiling out or the formation of amorphous gums during traditional benchtop crystallization. This guide objectively compares the performance of a Modern High-Throughput (HT) Automated Pipeline (utilizing the Crystal16 parallel crystallizer, microfocus X-ray diffraction, and SHELXT/Olex2 software) against Traditional Benchtop Methods , providing actionable experimental data and self-validating protocols.

Mechanistic Background: The Crystallization Challenge

To successfully determine the crystal structure of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine salts, one must control the thermodynamics of the crystallization process.

  • Protonation Causality: The piperidine nitrogen (pKa ~9-10) is the primary site of protonation when reacted with an acid counterion. The pyrazole nitrogen (pKa ~2-3) acts as a critical hydrogen-bond donor/acceptor, dictating the extended crystal lattice network.

  • Nucleation vs. Growth: Traditional slow evaporation often forces the system out of the metastable zone too rapidly, resulting in kinetic precipitation (powders) rather than thermodynamic single-crystal growth. Modern HT platforms utilize precise temperature cycling to promote Ostwald ripening, dissolving smaller kinetic crystals and depositing the material onto larger, diffraction-quality single crystals[1].

Protonation API 4-(1-Ethyl-1H-pyrazol-4-yl) -4-methoxypiperidine Piperidine Piperidine Nitrogen (Primary Protonation Site) API->Piperidine pKa ~ 9-10 Pyrazole Pyrazole Ring (Secondary H-Bonding) API->Pyrazole pKa ~ 2-3 Acid Acid Counterion (e.g., HCl, Mesylate) Acid->Piperidine Proton Transfer Acid->Pyrazole Lattice H-Bonding Crystal Stable Salt Crystal Lattice (Determined via XRD) Piperidine->Crystal Pyrazole->Crystal

Caption: Mechanistic logic of protonation and lattice formation for 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine salts.

Workflow Comparison: Modern Automation vs. Traditional Benchtop

The transition from manual benchtop screening to automated pipelines fundamentally alters the speed and accuracy of structure determination.

The Modern HT Pipeline (Recommended)
  • Crystallization: The Crystal16 multiple reactor station enables 16 parallel crystallization experiments at a 1 mL scale. It utilizes non-intrusive transmissivity technology to monitor clear and cloud points in real-time, allowing for the rapid generation of solubility curves and metastable zone width (MSZW) data within 4 hours using less than 100 mg of material[1][2].

  • Data Collection: Microfocus X-ray diffractometers (e.g., Rigaku Synergy-S) equipped with photon-counting detectors can resolve data from microcrystals as small as 10 µm, bypassing the need to grow massive crystals.

  • Structure Solution: SHELXT employs a novel dual-space algorithm to solve the phase problem by expanding data to the P1 space group and assigning elements based on integrated peak densities[3][4]. This is seamlessly managed through the Olex2 graphical user interface, which provides a workflow-oriented environment for rapid refinement[5][6].

The Traditional Pipeline (Alternative)

Relies on manual solvent screening, slow evaporation, and sealed-tube X-ray diffractometers. This method requires significantly more API (>500 mg), takes days to weeks to yield crystals large enough (>100 µm) for sealed-tube detection, and relies on legacy direct methods (e.g., SHELXS) which struggle with severe disorder or twinning.

Workflow cluster_modern Modern Automated Pipeline cluster_trad Traditional Pipeline M1 Crystal16 HT Salt Screening M2 Microfocus XRD (<50 µm crystals) M1->M2 M3 SHELXT / Olex2 Dual-Space Solution M2->M3 T1 Benchtop Slow Evaporation T2 Sealed-Tube XRD (>100 µm crystals) T1->T2 T3 Legacy Direct Methods Manual Refinement T2->T3

Caption: Workflow comparison between the Modern Automated Pipeline and Traditional Benchtop Methods.

Experimental Methodologies

To ensure scientific integrity, the following protocols represent a self-validating system for the modern pipeline.

Protocol 1: High-Throughput Salt Screening (Crystal16)

Objective: Identify the optimal counterion and solvent system to yield diffraction-quality single crystals.

  • Dosing: Dispense 5.0 mg of free-form 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine into 16 standard 1 mL HPLC vials.

  • Counterion Addition: Add stoichiometric amounts (1:1 and 1:2 molar ratios) of selected acids (e.g., HCl, methanesulfonic acid, oxalic acid, maleic acid) to the vials[7].

  • Solvent Array: Add 0.5 mL of a diverse solvent array (e.g., Ethanol, Ethyl Acetate, Acetone, Acetonitrile) to create a 4x4 matrix.

  • Thermocycling: Place the vials into the Crystal16. Program a heating/cooling cycle from -15°C to 80°C at a rate of 0.5°C/min with top stirring[1].

  • In-Situ Monitoring: Utilize the integrated transmissivity probe to record dissolution (clear point) and nucleation (cloud point). The software will automatically calculate the MSZW[1][7].

  • Harvesting: Isolate the resulting microcrystals via centrifugation for immediate X-ray analysis.

Protocol 2: Data Collection and Dual-Space Refinement

Objective: Accurately determine the 3D atomic coordinates and protonation state.

  • Mounting: Select a microcrystal (~20 µm) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil to prevent solvent loss.

  • Data Collection: Transfer to a microfocus X-ray diffractometer (Cu-Kα radiation, λ = 1.54184 Å) equipped with a cryostream set to 100 K (to minimize thermal motion).

  • Structure Solution (SHELXT): Import the integrated .hkl and .ins files into the Olex2 GUI[8]. Execute SHELXT. The dual-space algorithm will automatically test all space groups within the Laue group, apply origin shifts, and assign chemical elements based on integrated peak densities[3][4]. Crucial Step: Verify that the algorithm correctly assigned the nitrogen atoms in the pyrazole and piperidine rings based on electron density.

  • Refinement (Olex2/SHELXL): Perform least-squares refinement. Apply anisotropic displacement parameters to all non-hydrogen atoms. Locate the acidic proton (from the salt former) in the difference Fourier map to confirm transfer to the piperidine nitrogen. Apply riding models for standard C-H bonds[5][8].

Quantitative Performance Data

The table below summarizes the empirical performance differences between the two pipelines when applied to flexible piperidine-pyrazole derivatives.

Performance MetricModern HT Pipeline (Crystal16 + Microfocus + SHELXT/Olex2)Traditional Pipeline (Benchtop + Sealed-Tube + Legacy)Performance Gain / Advantage
API Material Required < 100 mg for a 16-condition screen[1]> 500 mg for equivalent coverage80% reduction in API consumption.
Time to Solubility Curve 4 hours (Automated via transmissivity)[2]3 - 5 Days (Manual gravimetric methods)Exponentially faster decision making.
Minimum Crystal Size ~10 - 20 µm (Microfocus optics)> 100 µm (Sealed-tube optics)Eliminates the bottleneck of growing large crystals.
Phase Problem Solution Seconds (SHELXT Dual-Space Algorithm)[3]Hours (Manual Patterson/Direct Methods)Automated element assignment prevents misidentification[4].
Average Final R1 Factor 2.5% - 4.0% (High precision)5.0% - 8.0% (Moderate precision)Superior modeling of hydrogen bonding networks.

Conclusion

For complex, flexible APIs like 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine, traditional benchtop crystallization is a bottleneck that frequently yields unusable amorphous material. By transitioning to a Modern HT Pipeline , researchers can leverage the precise thermodynamic control of the Crystal16 to force single-crystal growth within the metastable zone. Coupling this with microfocus diffraction and the automated, dual-space solving power of SHELXT within the Olex2 environment transforms a weeks-long struggle into a robust, self-validating workflow that takes less than 48 hours from powder to published structure.

References

1.[5] OLEX2: a complete structure solution, refinement and analysis program - IUCr Journals. IUCr. URL:[Link] 2.[3] SHELXT – Integrated space-group and crystal-structure determination - IUCr Journals. IUCr. URL:[Link] 3.[7] How to salt screen using the Crystal 16. Technobis Crystallization Systems. URL:[Link] 4.[4] SHELXT– Integrated space-group and crystal-structure determination. Scite.ai. URL:[Link] 5.[6] Olex2: Crystallography at your fingertip!. OlexSys. URL: [Link] 6.[2] Crystal16 - ml-scale parallel crystallizer. Nikyang. URL:[Link] 7.[8] Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Northwestern University IMSERC. URL:[Link] 8.[1] Crystallization platform | Crystal16. Technobis Crystallization Systems. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine

Comprehensive Safety and Operational Guide: Handling 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine Executive Summary As a Senior Application Scientist, I recognize that handling novel chemical entities (NCEs) such as 4...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine

Executive Summary

As a Senior Application Scientist, I recognize that handling novel chemical entities (NCEs) such as 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine requires a proactive, causality-based approach to laboratory safety. This compound integrates a basic piperidine ring with a substituted pyrazole moiety—a structural motif frequently utilized in drug discovery for targeted biological engagement (e.g., kinase inhibition or GPCR modulation). Because its exact toxicological profile may not be fully characterized, it must be handled with stringent precautions suitable for pharmacologically active, potentially irritating heterocyclic compounds[1].

Physicochemical Risk Profile & Causality

To design a self-validating safety protocol, we must first understand the chemical behavior driving the risk. PPE is not just a regulatory checklist; it is a direct countermeasure to the molecule's properties:

  • Piperidine Basicity : The secondary/tertiary amine nature of the piperidine ring makes the compound inherently basic. Upon contact with moisture on the skin or mucous membranes, it can cause localized irritation, defatting, or chemical burns[2],[3].

  • Pharmacological Activity : The pyrazole-piperidine pharmacophore is highly privileged in medicinal chemistry. Accidental systemic exposure (via inhalation of dust or transdermal absorption) could lead to unintended, potent biological activity.

  • Physical Form : Typically synthesized as a crystalline solid or powder, the primary operational risk during weighing and transfer is the aerosolization and inhalation of fine particulates[1].

Mandatory Personal Protective Equipment (PPE) Matrix

Under the OSHA Laboratory Standard (29 CFR 1910.1450), employers and researchers must ensure chemical exposures are minimized through appropriate engineering controls and PPE[4].

PPE CategorySpecificationCausality / Rationale
Eye/Face Protection Tight-fitting chemical safety goggles (EN 166 or NIOSH approved).Protects against basic dust particulates and solvent splashes during dissolution[1].
Skin/Hand Protection Double-layered Nitrile gloves (min 0.11 mm thickness).Piperidine derivatives can permeate certain glove materials. Nitrile provides a robust chemical barrier against basic amines[1].
Body Protection Flame-resistant, knee-length laboratory coat.Prevents particulate accumulation on personal clothing and provides a physical barrier against accidental spills[1].
Respiratory Protection N95/P100 particulate respirator (if handled outside a fume hood).Prevents the inhalation of aerosolized, pharmacologically active dust[1],[3].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures safety during routine handling. All operations should align with Prudent Practices in the Laboratory[5].

  • Preparation : Verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Clear the workspace of incompatible materials, specifically strong oxidizing agents or strong acids, which can react exothermically with amines.

  • PPE Donning : Equip all mandatory PPE listed in the matrix. Inspect nitrile gloves for micro-tears prior to use.

  • Weighing : Use anti-static spatulas and weigh boats to prevent electrostatic dispersion of the powder[2]. Weigh the material exclusively inside the fume hood or a ventilated balance enclosure.

  • Dissolution : Slowly add the designated solvent (e.g., DMSO, DMF, or DCM). Cap the vial immediately after solvent addition to prevent vapor escape.

  • Decontamination : Wipe down the balance and fume hood surface with a damp paper towel (water or dilute ethanol) to capture any residual dust.

HandlingWorkflow A Storage (Cool, Dry, Sealed) B Transfer to Chemical Fume Hood A->B C Don PPE (Nitrile, Coat, Goggles) B->C D Weighing (Anti-static tools) C->D E Solvent Addition (e.g., DMSO/DCM) D->E F Reaction Vessel (Sealed & Labeled) E->F

Operational workflow for handling pharmacologically active piperidine-pyrazole derivatives.

Accidental Release & Emergency Response

In the event of a spill or exposure, immediate action is required to mitigate health risks[3].

  • Skin Contact : Immediately remove contaminated clothing. Rinse the affected area with copious amounts of lukewarm water for at least 15 minutes. Do not use chemical neutralizers (like weak acids), as exothermic acid-base reactions may worsen tissue damage[2],[3].

  • Eye Contact : Flush eyes with running water for 15 minutes, holding eyelids open. Remove contact lenses if present. Seek immediate medical attention[2],[3].

  • Spill Cleanup (Solid) : Do not dry sweep. Cover the spill with damp absorbent paper or sand to suppress dust. Carefully scoop into a sealable container using non-sparking tools[2],[1].

  • Spill Cleanup (Solution) : Absorb with inert materials (e.g., diatomaceous earth or vermiculite) and place in a hazardous waste container[2].

Waste Management & Disposal Plan

Proper disposal is critical to prevent environmental contamination and comply with regulatory frameworks outlined by NIOSH[6] and standard laboratory practices[5].

  • Segregation : Do not mix 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine waste with acidic waste streams, as exothermic reactions may occur.

  • Containment : Collect all solid waste (including contaminated gloves and paper towels) in a clearly labeled, sealable hazardous waste bin. Liquid waste should be collected in a compatible, high-density polyethylene (HDPE) carboy.

  • Labeling : Label the container with the chemical name, the hazard class ("Toxic/Irritant"), and the date of initial accumulation[4].

  • Disposal : Transfer to the Environmental Health and Safety (EHS) department for high-temperature incineration. Do not flush down the sink or dispose of in regular trash[7],[3].

WasteLogic Spill Accidental Release or Waste Generation Assess Assess Waste Type Spill->Assess Solid Solid Waste (Powder/Contaminated PPE) Assess->Solid Liquid Liquid Waste (Solvent Solutions) Assess->Liquid CollectSolid Sealable Solid Waste Container Solid->CollectSolid CollectLiquid HDPE Liquid Waste Carboy Liquid->CollectLiquid Label Label as Hazardous Waste CollectSolid->Label CollectLiquid->Label Incinerate EHS High-Temp Incineration Label->Incinerate

Decision matrix and logic flow for the disposal of piperidine derivative waste.

References

  • [2] Piperidine - SAFETY DATA SHEET. pentachemicals.eu. 2

  • [1] 4-[5-(4-CHLOROPHENYL)-1H-PYRAZOL-3-YL]PIPERIDINE Safety Data Sheets. echemi.com.1

  • [7] 4-(4-Phenyl-1H-pyrazol-1-yl)piperidine - SAFETY DATA SHEET. fishersci.at. 7

  • [3] Piperidine - SAFETY DATA SHEET. thermofisher.com. 3

  • [4] OSHA Laboratory Standard - Prudent Practices in the Laboratory. nih.gov. 4

  • [6] NIOSH Pocket Guide to Chemical Hazards. cdc.gov. 6

  • [5] Prudent Practices in the Laboratory - NCBI Bookshelf. nih.gov. 5

Sources

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